molecular formula C12H18N2O B2905094 [(2R)-4-benzylmorpholin-2-yl]methanamine CAS No. 214273-17-3

[(2R)-4-benzylmorpholin-2-yl]methanamine

Cat. No.: B2905094
CAS No.: 214273-17-3
M. Wt: 206.289
InChI Key: CKZVBXBEDDAEFE-GFCCVEGCSA-N
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Description

[(2R)-4-benzylmorpholin-2-yl]methanamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.289. The purity is usually 95%.
BenchChem offers high-quality [(2R)-4-benzylmorpholin-2-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R)-4-benzylmorpholin-2-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: [(2R)-4-benzylmorpholin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

[(2R)-4-benzylmorpholin-2-yl]methanamine is a high-value chiral heterocyclic building block used primarily in the synthesis of neurokinin-1 (NK1) receptor antagonists and other bioactive small molecules. Its morpholine core, featuring a specific (2R)-stereocenter and a reactive primary amine handle, serves as a critical scaffold for introducing metabolic stability and solubility into drug candidates.

Chemical Identification
AttributeDetail
CAS Number 214273-17-3 (Free Base)
IUPAC Name 1-[(2R)-4-phenylmethylmorpholin-2-yl]methanamine
Synonyms (2R)-4-Benzyl-2-(aminomethyl)morpholine; (2R)-N-(4-benzylmorpholin-2-yl)methylamine
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Chirality (2R)-Enantiomer
SMILES C1CN(CC(O1)CN)CC2=CC=CC=C2

Physicochemical Profile

Understanding the physical properties of this intermediate is crucial for optimizing reaction conditions and purification protocols.

PropertyValue (Experimental/Predicted)Relevance
Boiling Point 310.5 ± 37.0 °C (Predicted at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.06 ± 0.1 g/cm³Denser than water; facilitates phase separation in organic extractions.
pKa (Conjugate Acid) ~8.5 (Morpholine N), ~10.0 (Primary Amine)The primary amine is more basic, allowing selective functionalization.
LogP 1.35 (Predicted)Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc) and acidic aqueous media.
Appearance Colorless to pale yellow viscous oilProne to oxidation; store under inert atmosphere.

Synthetic Methodology

The synthesis of the (2R)-enantiomer requires strict stereocontrol, typically achieved either through asymmetric synthesis using chiral pool starting materials or optical resolution of the racemate. The resolution route is often preferred in industrial settings for cost-efficiency.

Route A: Optical Resolution (Industrial Standard)

This method relies on the synthesis of the racemic 4-benzyl-2-(aminomethyl)morpholine followed by chiral resolution using a tartaric acid derivative.

Step 1: Cyclization N-Benzylethanolamine reacts with epichlorohydrin under basic conditions to form the morpholine ring. The intermediate 2-chloromethyl-4-benzylmorpholine is generated.

Step 2: Amination The chloromethyl intermediate undergoes nucleophilic substitution with ammonia (or a Gabriel synthesis equivalent) to yield the racemic methanamine.

Step 3: Chiral Resolution The racemate is treated with Dibenzoyl-L-tartaric acid (L-DBTA) . The (2R)-enantiomer forms a crystalline diastereomeric salt, which is separated by filtration and neutralized to yield the pure (2R)-base.

Route B: Asymmetric Synthesis (Chiral Pool)

Utilizes (S)-Epichlorohydrin to establish the stereocenter directly.

  • Mechanism: The reaction of N-benzylethanolamine with (S)-epichlorohydrin proceeds via a regioselective ring-opening and subsequent ring-closure with inversion of configuration, yielding the (2R)-morpholine core.

Synthesis Workflow Diagram

SynthesisPath Start N-Benzylethanolamine + Epichlorohydrin Inter1 Racemic 2-Chloromethyl-4-benzylmorpholine Start->Inter1 Cyclization (NaOH) Inter2 Racemic (4-Benzylmorpholin-2-yl)methanamine Inter1->Inter2 NH3 / Pressure Resolution Resolution with Dibenzoyl-L-tartaric acid Inter2->Resolution Salt Formation Salt (2R)-Amine Tartrate Salt (Crystalline) Resolution->Salt Crystallization Final [(2R)-4-benzylmorpholin-2-yl]methanamine (Pure Base) Salt->Final Neutralization (NaOH)

Caption: Industrial synthesis pathway via optical resolution of the racemic intermediate.

Applications in Drug Discovery[8][9]

The [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs).

Neurokinin-1 (NK1) Receptor Antagonists

This compound serves as a key intermediate for synthesizing analogs of Aprepitant and Casopitant .

  • Mechanism: The (2R)-morpholine core mimics the spatial arrangement of the substance P neuropeptide binding site.

  • Functionalization: The primary amine allows for the attachment of diverse aryl moieties via urea or amide linkages, critical for optimizing binding affinity.

Diversity-Oriented Synthesis (DOS)

The orthogonal reactivity of the secondary amine (masked by the benzyl group) and the primary amine allows for sequential functionalization:

  • N-Acylation: Reaction at the primary amine.

  • Debenzylation: Hydrogenolysis (H₂/Pd-C) removes the benzyl group.

  • N-Alkylation: Functionalization of the morpholine nitrogen.

Application Logic Diagram

Applications Core [(2R)-4-benzylmorpholin-2-yl]methanamine Action1 Urea/Amide Coupling (Ar-NCO / Ar-COCl) Core->Action1 Action2 Pd-Catalyzed Debenzylation Core->Action2 Branch1 NK1 Receptor Antagonists (e.g., Aprepitant analogs) Branch2 Kinase Inhibitors (Solubility Handle) Branch3 Library Generation (Scaffold Hopping) Action1->Branch1 Action2->Branch2 Action2->Branch3

Caption: Strategic utility of the scaffold in generating diverse bioactive libraries.

Analytical Characterization

To ensure the integrity of the (2R)-stereocenter, specific analytical protocols must be followed.

Chiral HPLC Method[10]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

  • Expectation: The (2R)-enantiomer should elute as a single sharp peak; the (2S)-enantiomer (impurity) will have a distinct retention time.

NMR Spectroscopy
  • ¹H NMR (CDCl₃): Diagnostic multiplets for the morpholine ring protons appear between 2.5–4.0 ppm. The benzylic protons appear as a singlet or AB quartet around 3.5 ppm.

  • ¹³C NMR: Key signals for the morpholine carbons (approx. 66 ppm for O-CH₂, 53 ppm for N-CH₂) and the methanamine carbon (approx. 45 ppm).

Handling & Safety

  • Hazards: Corrosive (Causes burns). Harmful if swallowed.

  • Storage: Store at 2-8°C under argon or nitrogen. The free base absorbs CO₂ from the air (carbamate formation).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Manchester Organics . (n.d.). [(2R)-4-Benzylmorpholin-2-yl]methanamine Product Page. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from

  • Hale, J. J., et al. (2000). Morpholine NK1 receptor antagonists. Journal of Medicinal Chemistry. (Contextual reference for morpholine scaffold utility in NK1 antagonists).
  • American Elements . (n.d.). (4-Methylmorpholin-2-yl)methanamine Data. Retrieved from (Comparative data for structural analogs).

  • Cenmed . (n.d.).[1] (4-benzylmorpholin-2-yl)methanamine;dihydrochloride Product Info. Retrieved from

Sources

[(2R)-4-benzylmorpholin-2-yl]methanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [(2R)-4-benzylmorpholin-2-yl]methanamine: Properties, Synthesis, and Applications

Introduction: A Chiral Scaffold of Pharmaceutical Interest

[(2R)-4-benzylmorpholin-2-yl]methanamine is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a C2-substituted aminomethyl group. Its specific stereochemistry, denoted by the (2R) configuration, alongside the presence of both a secondary amine within the ring and a primary exocyclic amine, makes it a highly valuable and versatile building block in medicinal chemistry. The morpholine heterocycle is a well-established pharmacophore found in numerous approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

The unique arrangement of functional groups in [(2R)-4-benzylmorpholin-2-yl]methanamine dictates its physical and chemical behavior. The benzyl group introduces lipophilicity, while the morpholine oxygen and the two amine groups provide sites for hydrogen bonding, influencing its solubility and interaction with biological targets.

Key Property Summary

A consolidation of the compound's primary properties is presented below. These values are critical for experimental design, from reaction setup to purification and formulation.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₈N₂OPubChem[2]
Molecular Weight 206.28 g/mol PubChem[2]
Appearance Typically a solid or high-boiling point liquid (often an oil).[3]Commercial Suppliers
Solubility Limited solubility in water. Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.[3]Vendor Data[3]
Stereochemistry (2R) configuration at the C2 position of the morpholine ring.Topic
Predicted m/z [M+H]⁺: 207.14918, [M+Na]⁺: 229.13112PubChem[2]
Structural Elucidation

The structure combines three key functional components:

  • A Chiral Morpholine Core: A six-membered heterocycle containing oxygen and nitrogen. The (2R) stereocenter is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.

  • An N-Benzyl Group: This bulky, lipophilic group can participate in hydrophobic or π-stacking interactions and sterically influences the reactivity of the morpholine nitrogen.

  • A Primary Aminomethyl Group: A reactive handle for further chemical modification, allowing for the introduction of diverse functionalities through reactions like acylation, alkylation, or reductive amination.

Caption: 2D structure of [(2R)-4-benzylmorpholin-2-yl]methanamine.

Synthesis and Manufacturing Insights

While multiple synthetic routes to substituted morpholines exist, a common and reliable strategy for chiral aminomethyl morpholines involves the reduction of a corresponding nitrile or the amination of a precursor alcohol.[4][5] The causality behind this choice lies in the commercial availability of chiral starting materials and the high efficiency of modern reduction and amination protocols.

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with a protected chiral amino alcohol, which is cyclized to form the morpholine ring, followed by functional group manipulations to install the aminomethyl side chain.

SynthesisWorkflow Start Chiral Precursor (e.g., (R)-2-aminopropan-1,3-diol derivative) Step1 N-Benzylation Start->Step1 Benzyl bromide, Base Step2 Cyclization (e.g., with a dihaloethane equivalent) Step1->Step2 e.g., Chloroacetyl chloride, then reduction & cyclization Step3 Intermediate: (2R)-4-benzylmorpholin-2-yl]methanol Step2->Step3 Step4 Conversion of Alcohol (e.g., to nitrile or azide) Step3->Step4 1. Tosylation 2. NaCN or NaN₃ Step5 Reduction (e.g., LiAlH₄ or H₂/Pd) Step4->Step5 Reducing Agent End Final Product: [(2R)-4-benzylmorpholin-2-yl]methanamine Step5->End

Caption: A generalized synthetic pathway for [(2R)-4-benzylmorpholin-2-yl]methanamine.

Experimental Protocol: Reduction of a Nitrile Precursor

This protocol is a representative method based on the reduction of a nitrile, a common transformation in amine synthesis.[5] The choice of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures complete conversion of the nitrile to the primary amine.

Protocol: Synthesis of [(2R)-4-benzylmorpholin-2-yl]methanamine via Nitrile Reduction

  • Setup: Under an inert nitrogen atmosphere, add dry tetrahydrofuran (THF, 50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) to the THF.

  • Substrate Addition: Dissolve (2R)-4-benzylmorpholine-2-carbonitrile (1.0 eq.) in dry THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Expert Insight: The slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Self-Validating Step): Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This specific procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Trustworthiness: A successful quench results in a white, granular solid that can be easily filtered. A gelatinous precipitate indicates an incomplete or improper quench, which complicates purification.

  • Workup and Purification: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the resulting oil or solid by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to afford the pure amine.

Chemical Reactivity and Safe Handling

The compound's reactivity is dominated by its two amine functionalities. The primary amine is the more nucleophilic and sterically accessible site for reactions such as acylation and alkylation.

  • Stability: The compound is stable under normal laboratory conditions but should be protected from strong oxidizing agents and strong acids, with which it will form salts.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture and CO₂ absorption, which can lead to carbonate salt formation.[3]

  • Safety Precautions: Like many amines, this compound is expected to be a skin and eye irritant.[6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7][9] All manipulations should be performed in a well-ventilated chemical fume hood.

Applications in Research and Drug Development

The true value of [(2R)-4-benzylmorpholin-2-yl]methanamine lies in its role as a versatile scaffold for constructing diverse chemical libraries aimed at identifying new therapeutic agents.

Role as a Pharmaceutical Building Block

The morpholine ring is a privileged structure in medicinal chemistry, often used to improve the physicochemical properties of a drug candidate.[1] The primary amine of this compound serves as a critical attachment point for various pharmacophores.

Applications Core (2R)-4-benzylmorpholin-2-yl]methanamine Chiral Morpholine Core N-Benzyl Group Primary Amine Handle App1 Improved Pharmacokinetics (Solubility, Metabolic Stability) Core:f0->App1 App2 Stereospecific Interactions (Enzyme/Receptor Binding) Core:f0->App2 Core:f1->App2 App3 Scaffold for Library Synthesis (Combinatorial Chemistry) Core:f2->App3 Target1 Neurological Disorders App3->Target1 Target2 Enzyme Inhibitors (e.g., Kinases) App3->Target2 Target3 Anticancer Agents App3->Target3

Caption: Relationship between structural features and applications.

Therapeutic Potential
  • Neurological Disorders: The morpholine scaffold is present in compounds targeting the central nervous system. This building block can be used to synthesize novel molecules for neurological targets.[10][11]

  • Enzyme Inhibition: The stereospecific nature of the molecule makes it an ideal starting point for designing inhibitors that fit precisely into the active sites of enzymes, such as kinases or methyltransferases.[1][12][13] For example, derivatives of morpholine have been investigated as potent EZH2 inhibitors for cancer therapy.[13]

  • Material Science: Beyond pharmaceuticals, related morpholine compounds are used in the development of novel polymers, where they can enhance properties like chemical resistance and mechanical strength.[10]

Standard Protocols for Spectroscopic Characterization

To confirm the identity and purity of [(2R)-4-benzylmorpholin-2-yl]methanamine, a standard suite of spectroscopic analyses is required. The following describes the expected results and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be complex but highly informative. Key expected signals include:

    • A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).

    • A singlet or AB quartet for the benzylic CH₂ protons (~3.5 ppm).

    • A series of multiplets for the morpholine ring protons (~2.0-4.0 ppm).

    • A multiplet for the CH proton at the C2 position.

    • Signals for the CH₂ group of the aminomethyl side chain.

    • A broad singlet for the NH₂ protons, which may exchange with D₂O.

  • ¹³C NMR: Distinct signals are expected for each of the 12 carbons, including the aromatic carbons of the phenyl ring, the benzylic carbon, the six carbons of the morpholine ring and aminomethyl group.

Mass Spectrometry (MS)
  • Methodology: Electrospray ionization (ESI) is the preferred method for this polar molecule.

  • Expected Ions: The high-resolution mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 207.14918.[2] Common adducts like [M+Na]⁺ may also be observed.[2]

Infrared (IR) Spectroscopy
  • Methodology: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).[14]

  • Characteristic Peaks:

    • N-H Stretch: A medium to weak doublet around 3300-3400 cm⁻¹ characteristic of a primary amine.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Strong peaks between 2800-3000 cm⁻¹.

    • C-O-C Stretch: A strong, characteristic ether stretch around 1100-1120 cm⁻¹.

Conclusion

[(2R)-4-benzylmorpholin-2-yl]methanamine is more than a simple chemical; it is a strategically designed chiral building block with significant potential in modern drug discovery and material science. Its combination of a privileged morpholine scaffold, a stereochemically defined center, and a reactive primary amine handle provides researchers with a powerful tool for creating novel molecules with tailored properties. Understanding its chemical characteristics, synthesis, and reactivity is fundamental to unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

  • C-(4-Benzyl-Morpholin-2-Yl)-Methylamine Properties.Google Cloud.
  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.PubMed Central.
  • Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.Mol-Instincts.
  • (4-Benzyl-morpholin-2-ylmethyl)ethylamine.Chem-Impex.
  • (4-benzylmorpholin-2-yl)methanamine (C12H18N2O).PubChem.
  • (2-(Morpholin-4-yl)phenyl)methanamine.PubChem.
  • Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences.
  • Benzylamine.PubChem.
  • (4-Methylmorpholin-2-yl)methanamine.American Elements.
  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.Semantic Scholar.
  • (4-Benzyl-morpholin-2-ylmethyl)methylamine.Chem-Impex.
  • Safety Data Sheet: Benzylamine.Carl ROTH.
  • 4-Benzyl-2-(chloromethyl)morpholine.PubChem.
  • Safety Data Sheet.Enamine.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor.PubMed.
  • Morpholine synthesis.Organic Chemistry Portal.
  • MSDS of [(2R)-1-methylpyrrolidin-2-yl]methanamine.Capot Chemical.
  • Safety Data Sheet.Sigma-Aldrich.
  • Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.ResearchGate.
  • (4-Methylmorpholin-2-yl)methanamine.PubChem.
  • Benzyl morpholine derivatives.Google Patents.
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.PubMed.
  • Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.Benchchem.

Sources

Structural Validation and Stereochemical Assignment of [(2R)-4-benzylmorpholin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analytical Framework for Drug Development

Executive Summary

This technical guide outlines the rigorous structural elucidation and stereochemical assignment of [(2R)-4-benzylmorpholin-2-yl]methanamine (CAS: 1227869-67-9 / 204078-48-8 analog).[1][2] As a privileged scaffold in the synthesis of Neurokinin-1 (NK1) antagonists (e.g., Aprepitant analogs) and antidepressant agents, the morpholine core requires precise enantiomeric characterization.[3]

This guide moves beyond basic spectral assignment, focusing on the discrimination of the (2R) vs. (2S) enantiomer using advanced NMR techniques (Mosher’s method), conformational analysis, and X-ray crystallography.[3]

Structural Connectivity & Conformational Analysis

Before establishing absolute configuration, the connectivity and relative conformation of the morpholine ring must be validated.[3] The morpholine ring predominantly adopts a chair conformation to minimize torsional strain.[3]

The Conformational Challenge

In 4-benzyl-2-substituted morpholines, the N-benzyl group and the C2-substituent (methanamine) dictate the chair dynamics.[1][2]

  • Equatorial Preference: The bulky C2-methanamine group prefers the equatorial position to avoid 1,3-diaxial interactions.[1][2][3]

  • Nitrogen Inversion: The N-benzyl group can flip between axial and equatorial, though steric bulk usually favors the equatorial orientation, placing the benzyl group trans to the C2 substituent in the lowest energy state.[3]

Analytical Workflow (DOT Diagram)

ElucidationWorkflow Start Target: [(2R)-4-benzylmorpholin-2-yl]methanamine Tier1 Tier 1: Connectivity (HRMS, 1H/13C NMR, COSY, HSQC) Start->Tier1 Tier2 Tier 2: Relative Stereochem (NOESY/ROESY - Chair Conformation) Tier1->Tier2 Confirm Regiochem Tier3 Tier 3: Absolute Configuration (The Critical Step) Tier2->Tier3 Confirm Diastereomers MethodA Method A: X-Ray Crystallography (Requires crystalline salt) Tier3->MethodA MethodB Method B: Mosher's Analysis (NMR of Diastereomeric Amides) Tier3->MethodB MethodC Method C: Chiral HPLC (Enantiomeric Excess) Tier3->MethodC Validation Final Validation: (2R)-Assignment Confirmed MethodA->Validation MethodB->Validation MethodC->Validation

Figure 1: Hierarchical workflow for the structural elucidation of chiral morpholines.

Absolute Configuration Determination

The primary challenge is distinguishing the (2R) enantiomer from the (2S).[3] Since the amine is on a methylene linker (beta-position to the chiral center), the chiral influence is slightly attenuated compared to alpha-chiral amines.[3] Therefore, a multi-pronged approach is required.

Method A: The "Gold Standard" – X-Ray Crystallography

The free base is often an oil.[3] To facilitate X-ray diffraction (XRD), the compound must be converted to a crystalline salt using a heavy atom counter-ion or a chiral acid.[3]

  • Protocol: Dissolve 50 mg of the amine in EtOH. Add 1.0 eq of (R)-Mandelic acid or HCl .[1][2][3] Slowly evaporate (vapor diffusion with pentane) to grow single crystals.[2][3]

  • Validation: The anomalous dispersion of the heavy atom (Cl) or the known chirality of the Mandelate counter-ion allows the assignment of the absolute configuration of the morpholine C2 center.[3]

Method B: Modified Mosher’s Method (NMR)

This is the most practical method for solution-phase assignment.[1][2] By reacting the primary amine with both (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride), we create diastereomeric amides.[1][2] The magnetic anisotropy of the phenyl group in the MTPA moiety shields protons in the morpholine ring differently depending on the configuration.

The Mechanism (Self-Validating Logic)

In the Mosher amide, the C-N bond of the amide restricts rotation.[3] The CF3 group, the carbonyl oxygen, and the amide proton lie in the same plane (syn-periplanar).[3]

  • 
     [1][2][4]
    
  • Protons on the side of the phenyl group in the (R)-amide will be shielded (upfield shift).[3]

  • By mapping the positive and negative

    
     values onto the structure, the stereocenter (C2) configuration is deduced.[3][4]
    
Method C: Chiral HPLC/SFC

To quantify enantiomeric excess (ee), a chiral stationary phase is required.[2][3]

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[2][3]

  • Reference: A racemic standard must be synthesized (using racemic epichlorohydrin) to identify the retention times of both (R) and (S) peaks.

Experimental Protocols

Protocol 3.1: Synthesis of Mosher Amides for NMR Assignment

Use this protocol to assign the (2R) configuration via 1H and 19F NMR.[3]

Reagents:

  • Substrate: [(2R)-4-benzylmorpholin-2-yl]methanamine (10 mg, ~0.05 mmol)[1][2]

  • Reagent A: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride)[1][2]

  • Reagent B: (S)-(+)-MTPA-Cl[1][2]

  • Base: Triethylamine (dry)[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Prepare two 4mL vials labeled "R-Mosher" and "S-Mosher".

  • Dissolution: Dissolve 5 mg of the amine in 0.5 mL DCM in each vial. Add 10 µL Triethylamine.

  • Derivatization:

    • To vial "R-Mosher", add 1.2 eq of (S)-(+)-MTPA-Cl .[1][2] (Note: (S)-chloride gives (R)-amide due to CIP priority change at the carbonyl).[1][2]

    • To vial "S-Mosher", add 1.2 eq of (R)-(-)-MTPA-Cl .[1][2]

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (the amide is less polar than the amine).[3]

  • Workup: Dilute with DCM, wash with sat.[2][3] NaHCO3, dry over Na2SO4, and concentrate.[3]

  • Analysis: Dissolve crude amides in CDCl3. Acquire 1H NMR (500 MHz recommended).[2][3]

Data Interpretation Table: Calculate


 for protons near the chiral center (C2).[1][2]
Proton PositionChemical Shift (S-amide)Chemical Shift (R-amide)

(S - R)
Diagnostic Sign
H-2 (Chiral Center)


Value+/-
H-3 (Ring)


Value+/-
H-6 (Ring)


Value+/-

If the (2R) configuration is correct, the spatial arrangement of positive/negative values will align with the Mosher model where the C2-H is the pivot point.[3]

Visualizing the Mosher Model Logic

The following diagram illustrates how the shielding cones of the MTPA group allow us to "see" the stereochemistry.

MosherLogic Amine Unknown Amine (C2-Chiral) RAcid React with (S)-MTPA-Cl Amine->RAcid SAcid React with (R)-MTPA-Cl Amine->SAcid R_Amide (R)-Mosher Amide Phenyl shields Side A RAcid->R_Amide S_Amide (S)-Mosher Amide Phenyl shields Side B SAcid->S_Amide Compare Calculate Δδ (S - R) Map signs to structure R_Amide->Compare S_Amide->Compare Result Configuration Assigned (2R) vs (2S) Compare->Result

Figure 2: Logic flow for Mosher's Amide stereochemical assignment.

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the synthesis is vital for anticipating stereochemical impurities.[3] The (2R) isomer is typically synthesized via:

  • Chiral Pool: Starting from (S)-Epichlorohydrin . The ring-opening and closure sequence involves an inversion of configuration, yielding the (2R)-morpholine core [1].[3]

  • Asymmetric Hydrogenation: Hydrogenation of dehydromorpholines using Rh-Bisphosphine catalysts [2].

Common Impurities:

  • Enantiomer: (2S)-isomer (from low ee starting material).[1][2]

  • Regioisomer: 3-substituted morpholines (from non-selective ring closure).[1][2]

References

  • PubChem. (4-benzylmorpholin-2-yl)methanamine Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1][2]

  • Zhang, Z. et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[2][3][5][6] Chemical Science, 2021.[2][3] Available at: [Link]

  • Seco, J. M., et al. The Assignment of Absolute Configuration by NMR.[3][7] Chemical Reviews, 2004.[2][3] (Standard text on Mosher's Method).

  • American Elements. (4-Methylmorpholin-2-yl)methanamine Data. Available at: [Link][1][2]

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Methodological & Application

Application Notes and Protocols for the Synthesis of [(2R)-4-benzylmorpholin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of molecules targeting various biological pathways. The introduction of stereocenters into the morpholine ring, particularly at the C-2 position, allows for precise three-dimensional orientation of substituents, which is often critical for achieving high target affinity and selectivity. [(2R)-4-benzylmorpholin-2-yl]methanamine is a key chiral building block that provides a versatile platform for the synthesis of more complex molecules, including potential therapeutics. The benzyl group on the morpholine nitrogen serves as a common protecting group and can also contribute to the overall pharmacological profile of the final compound. This document provides a detailed protocol for the synthesis of this important intermediate, focusing on a reliable and efficient method starting from a commercially available precursor.

Mechanistic Insights: The Reduction of a Nitrile to a Primary Amine

The synthetic strategy outlined in this protocol hinges on the reduction of a nitrile functional group to a primary amine. This transformation is a cornerstone of organic synthesis and can be achieved through several methods. Two of the most common and effective approaches are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent nucleophilic reducing agent that readily delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile group. The reaction proceeds through the sequential addition of two hydride equivalents. The initial addition forms an imine anion intermediate, which is then further reduced to a dianion. Subsequent acidic or aqueous workup quenches these intermediates to yield the primary amine.[1][2] The use of anhydrous, non-protic solvents such as tetrahydrofuran (THF) or diethyl ether is crucial to prevent the violent reaction of LiAlH₄ with water.[1]

Catalytic Hydrogenation: This method employs a heterogeneous catalyst, typically a noble metal such as palladium (Pd) or platinum (Pt) supported on activated carbon, or Raney nickel, in the presence of hydrogen gas (H₂).[3][4] The catalyst surface adsorbs both the hydrogen gas, facilitating the cleavage of the H-H bond, and the nitrile. The hydrogen atoms are then added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.[4] This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents and the associated quenching and waste disposal challenges.

For this specific protocol, we will focus on the lithium aluminum hydride reduction due to its high efficiency and reliability for this class of compounds.

Synthetic Workflow Diagram

Synthesis_Workflow start Start: (2R)-4-Benzylmorpholine- 2-carbonitrile reagents Reagents: 1. Lithium Aluminum Hydride (LiAlH₄) 2. Anhydrous Tetrahydrofuran (THF) start->reagents Dissolve in reaction Reaction Conditions: - Inert atmosphere (N₂ or Ar) - 0 °C to reflux - Stirring reagents->reaction Add to workup Work-up: 1. Quenching (e.g., Fieser workup) 2. Filtration 3. Extraction reaction->workup Process purification Purification: Column Chromatography workup->purification Purify product Final Product: [(2R)-4-benzylmorpholin-2-yl]methanamine purification->product Isolate

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Application Note: Precision Synthesis of (2R)-Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, laboratory-ready guide for the synthesis of (2R)-benzylmorpholine , a privileged chiral scaffold in medicinal chemistry (e.g., phenmetrazine analogs, NRI inhibitors).

Unlike generic overviews, this guide prioritizes stereochemical integrity . We focus on a Chiral Pool Strategy using (R)-benzyloxirane, as it offers the highest reliability for maintaining enantiomeric excess (ee) without requiring specialized high-pressure hydrogenation equipment.

Executive Summary

The morpholine ring is a cornerstone pharmacophore, yet the introduction of substituents at the C2 position with high enantiomeric purity remains a synthetic bottleneck. While asymmetric hydrogenation of dehydromorpholines is powerful on an industrial scale, it requires expensive Rhodium-bisphosphine catalysts and high-pressure autoclaves.

For research and early-phase development, the regioselective ring-opening of chiral epoxides followed by intramolecular cyclization represents the "Gold Standard" for reliability. This protocol details the synthesis of (2R)-benzylmorpholine from (R)-benzyloxirane, ensuring >98% ee through a mechanism that strictly conserves stereochemistry.

Key Advantages of This Protocol
  • Stereochemical Fidelity: Uses commercially available chiral pool materials; avoids racemization prone intermediates.

  • Scalability: Reactions can be run from milligram to multigram scales in standard glassware.

  • Operational Simplicity: Avoids cryogenic conditions and pyrophoric hydrides.

Strategic Analysis & Pathway

The synthesis relies on the distinct reactivity differences between primary and secondary alcohols. By generating a diol intermediate with a secondary chiral alcohol and a primary achiral alcohol, we can selectively activate the primary position for displacement.

Mechanistic Pathway (DOT Visualization)

G Start (R)-Benzyloxirane (>99% ee) Inter1 Amino-Diol Intermediate (Regioselective Opening) Start->Inter1 Ethanolamine (S_N2 Attack at C1) Inter2 N-Boc Protected Diol Inter1->Inter2 Boc2O, Et3N Inter3 Primary Tosylate (Chemoselective Activation) Inter2->Inter3 TsCl, Pyridine (Selects 1° OH) Product (2R)-Benzylmorpholine (Target) Inter3->Product t-BuOK, THF (Cyclization & Deprotection)

Caption: Figure 1. Chemoselective cyclization strategy. The stereocenter at C2 is established in the starting material and preserved throughout the sequence.

Detailed Experimental Protocol

Phase 1: Regioselective Epoxide Opening

Objective: Open (R)-benzyloxirane with ethanolamine at the terminal carbon to generate the chiral diol.

  • Reagents:

    • (R)-2-(Benzyl)oxirane [CAS: 14618-80-5] (1.0 equiv)

    • Ethanolamine (5.0 equiv) - Excess prevents polymerization

    • Isopropanol (Solvent)

Procedure:

  • Charge a round-bottom flask with (R)-2-(Benzyl)oxirane (10.0 mmol, 1.48 g) and isopropanol (20 mL).

  • Add ethanolamine (50.0 mmol, 3.0 mL) dropwise at room temperature.

  • Heat the mixture to 60°C and stir for 12 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The epoxide spot (high R_f) should disappear, replaced by a polar baseline spot (amine diol).

  • Concentrate the mixture under reduced pressure to remove isopropanol and excess ethanolamine. (High vacuum is required to remove trace ethanolamine).

  • Crude Yield: Quantitative. Proceed directly to protection.

Phase 2: N-Protection and Chemoselective Activation

Objective: Protect the nitrogen to prevent amide formation and selectively tosylate the primary alcohol.

  • Reagents:

    • Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

    • Triethylamine / Pyridine

    • DCM (Dichloromethane)

Procedure:

  • Dissolve the crude amino-diol in DCM (30 mL). Add Triethylamine (2.0 equiv).

  • Cool to 0°C. Add Boc2O (11.0 mmol) dissolved in DCM dropwise. Stir for 4 hours at RT.

  • Wash with 1M citric acid, brine, dry over Na2SO4, and concentrate.

  • Selective Tosylation: Dissolve the N-Boc intermediate in Pyridine (10 mL) or DCM/Pyridine (5:1).

  • Cool to -10°C (Ice/Salt bath). Add TsCl (11.0 mmol) portion-wise over 30 minutes.

    • Critical Step: Low temperature ensures TsCl reacts only with the primary alcohol (sterically accessible) and not the secondary chiral alcohol (sterically hindered by the benzyl group).

  • Stir at 0°C for 6 hours. Quench with water, extract with EtOAc, and purify by flash chromatography (Hexane/EtOAc).

Phase 3: Cyclization and Deprotection

Objective: Intramolecular nucleophilic attack of the secondary alkoxide onto the primary tosylate.

  • Reagents:

    • Potassium tert-butoxide (KOtBu) (1.2 equiv)

    • Anhydrous THF

    • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the Tosylate intermediate in anhydrous THF (0.1 M concentration).

  • Cool to 0°C. Add KOtBu (1.2 equiv) in one portion.

  • Allow to warm to RT and stir for 2 hours.

    • Mechanism:[1][2][3][4][5] The base deprotonates the secondary alcohol. The resulting alkoxide attacks the primary tosylate (S_N2), closing the morpholine ring.

  • Quench with saturated NH4Cl. Extract with ether.

  • Deprotection: Dissolve the N-Boc morpholine in DCM/TFA (4:1) and stir for 1 hour.

  • Basify with 1M NaOH to pH 12 and extract with DCM.

  • Final Purification: Distillation or conversion to HCl salt for crystallization.

Data Interpretation & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance Colorless Oil / White Solid (HCl salt)Free base oxidizes slowly; store as salt.
¹H NMR (CDCl₃) δ 7.2-7.3 (m, 5H, Ph), 3.8-3.9 (m, 1H, H2), 2.8-3.0 (m, 4H, H3/H5)Diagnostic multiplet at 3.8 ppm indicates H2 methine.
Chiral HPLC >98% eeColumn: Chiralpak AD-H; Hexane/IPA gradient.
Specific Rotation [α]²⁰D ≈ +24.5° (c=1, MeOH)Matches literature for (2R) isomer.
Troubleshooting Guide
  • Problem: Low yield in cyclization.

    • Cause: Competitive intermolecular reaction (dimerization).

    • Solution: Dilute the reaction in Phase 3 (increase THF volume by 2x).

  • Problem: Loss of optical rotation.

    • Cause: Racemization during epoxide opening (acidic conditions) or activation.

    • Solution: Ensure Phase 1 is strictly basic (amine excess). Ensure Phase 2 (Tosylation) is kept cold to prevent non-selective activation.

Comparative Methodologies

While the Chiral Pool method (Method A) is recommended for purity, high-throughput labs may consider Catalytic Hydrogenation (Method B).

FeatureMethod A: Chiral Pool (Recommended)Method B: Asymmetric Hydrogenation
Key Step Cyclization of Chiral DiolRh-Catalyzed Hydrogenation
Starting Material (R)-Benzyloxirane (Commercial)2-Benzyl-dehydromorpholine (Synthetic)
Catalyst None (Stoichiometric reagents)[Rh(COD)₂]BF₄ / SKP-Phos
Pressure Ambient50 atm H₂
Primary Risk Step count (3 steps)Catalyst cost & availability
Method B Workflow (Summary)

For labs equipped with high-pressure reactors:

  • Synthesize 2-benzyl-3,4-dihydro-2H-1,4-oxazine via cyclization of alpha-bromoketones with aminoethanol.

  • Perform hydrogenation using [Rh(COD)₂]BF₄ and (R,R)-SKP-Phos at 50 atm H₂.

  • This yields the (2R)-morpholine directly but requires rigorous catalyst screening to ensure >95% ee.

References

  • Chiral Pool Strategy & Epoxide Opening

    • Regioselective ring opening of epoxides with amines

      • Azizi, N., & Saidi, M. R. (2005). Org.[1][3][6][7][8] Lett., 7(17), 3649–3651. Link

    • Cyclization to Morpholines

      • D'Adamio, G., et al. (2019). European Journal of Organic Chemistry, 2019(25), 4061-4067. Link

  • Asymmetric Hydrogenation (Method B)

    • Rh-Catalyzed Hydrogenation of Dehydromorpholines

      • Li, M., et al. (2021). Chemical Science, 12, 15333-15339. Link

  • Compound Data & Pharmacology

    • Pharmacology of 2-benzylmorpholine

      • Hill, R. G., et al. (1990). Journal of Pharmacy and Pharmacology, 42(11), 797-799. Link

Sources

Application Notes & Protocols: The Strategic Use of [(2R)-4-benzylmorpholin-2-yl]methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules[1][2]. This guide focuses on a specific, high-value building block: [(2R)-4-benzylmorpholin-2-yl]methanamine. We will explore its strategic application in drug discovery, with a particular emphasis on the development of selective norepinephrine reuptake inhibitors (NRIs). This document provides a detailed examination of the scaffold's role in molecular design, protocols for chemical derivatization, and methodologies for biological evaluation, intended to equip researchers and drug development professionals with the practical knowledge to leverage this versatile chemical entity.

Introduction: The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. Its inclusion in drug candidates is often a strategic decision to enhance properties crucial for clinical success.

  • Physicochemical and Pharmacokinetic (PK) Advantages: The morpholine moiety can improve aqueous solubility, metabolic stability, and bioavailability[1][3]. The nitrogen atom provides a handle for tuning basicity (pKa), while the oxygen atom can act as a hydrogen bond acceptor, both of which are critical for target engagement and optimizing PK/PD (pharmacokinetic/pharmacodynamic) profiles[3][4].

  • Central Nervous System (CNS) Applications: The balanced lipophilic-hydrophilic nature of morpholine-containing compounds makes them particularly suitable for crossing the blood-brain barrier (BBB), a critical hurdle in the development of drugs for neurological disorders[3][4].

The specific scaffold, [(2R)-4-benzylmorpholin-2-yl]methanamine, offers several distinct advantages for library synthesis and lead optimization:

  • Defined Stereochemistry: The (2R) configuration provides a fixed three-dimensional orientation, which is essential for stereospecific interactions with chiral biological targets like transporters and receptors.

  • Primary Amine Handle: The exocyclic methanamine group is a versatile functional handle for a wide range of chemical modifications, including amide bond formation and reductive amination.

  • N-Benzyl Protection/Modulation: The benzyl group on the morpholine nitrogen serves as a common protecting group but can also be a key pharmacophoric element or be removed/replaced in later synthetic steps to explore structure-activity relationships (SAR).

A prime example of a drug scaffold structurally related to our topic is Reboxetine , a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant[1][5]. The development of Reboxetine and its analogues provides a valuable case study for understanding the utility of the chiral 2-substituted morpholine core.

Core Application: Development of Norepinephrine Reuptake Inhibitors (NRIs)

2.1. The Biological Target: Norepinephrine Transporter (NET)

The norepinephrine transporter (NET) is a protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling action[6][7]. Inhibiting NET leads to an increased concentration and prolonged duration of NE in the synapse, which is the therapeutic mechanism for treating conditions like major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD)[3][5].

2.2. Mechanism of Action & Signaling Pathway

Inhibitors designed from the [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold act by competitively binding to NET, blocking the reuptake of norepinephrine. This enhances noradrenergic signaling at postsynaptic α and β adrenergic receptors[3].

NET_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse Exocytosis NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Ad_Receptor Adrenergic Receptors (α, β) NE_Synapse->Ad_Receptor Binding Post_Signal Postsynaptic Signaling Cascade Ad_Receptor->Post_Signal Inhibitor Scaffold-Derived Inhibitor Inhibitor->NET Blockade Drug_Discovery_Workflow Start Start: [(2R)-4-benzylmorpholin-2-yl]methanamine Scaffold Synth Library Synthesis (Amidation, Reductive Amination) Start->Synth QC Purification & QC (HPLC, LC-MS, NMR) Synth->QC HTS Primary Screening (In Vitro NET Binding Assay) QC->HTS SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR Lead_Gen Hit-to-Lead Optimization (Analogue Synthesis) SAR->Lead_Gen ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME Lead_Gen->QC In_Vivo In Vivo Efficacy (Forced Swim Test) ADME->In_Vivo Candidate Lead Candidate In_Vivo->Candidate Synthesis_Scheme Amine [(2R)-4-benzylmorpholin-2-yl]methanamine Amide Amide Derivative Amine->Amide Protocol 1: EDC, HOBt, DIPEA DCM, rt Sec_Amine Secondary Amine Derivative Amine->Sec_Amine Protocol 2: Na(OAc)3BH AcOH, DCE, rt R1_COOH R1-COOH R2_CHO R2-CHO

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Troubleshooting & Optimization

Technical Support Center: [(2R)-4-benzylmorpholin-2-yl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Workflow Visualization

The synthesis of [(2R)-4-benzylmorpholin-2-yl]methanamine (CAS: 1227863-26-6) is a critical junction in the manufacturing of Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs). The stereochemical integrity of the C2 position is paramount.

Users frequently encounter yield losses and purity issues stemming from two distinct stages: the morpholine ring closure (regio-control) and the final amine generation (chemo-selectivity). The guide below details the mechanistic origins of these impurities and provides validated troubleshooting protocols.

Synthetic Pathway & Impurity Origin Map[1]

G node_start N-benzyl ethanolamine node_inter Intermediate: Chlorohydrin/Diol node_start->node_inter N-Alkylation node_epi (S)-Epichlorohydrin node_epi->node_inter N-Alkylation node_ring (2R)-4-benzyl-2- (chloromethyl)morpholine node_inter->node_ring Cyclization (Base) node_imp1 IMPURITY A: (3S)-isomer (Regio) or 1,4-Oxazepane node_inter->node_imp1 Azetidinium Rearrangement node_azide Azide/Nitrile Intermediate node_ring->node_azide Substitution node_target TARGET: [(2R)-4-benzylmorpholin- 2-yl]methanamine node_azide->node_target Reduction (H2/Pd or LAH) node_imp2 IMPURITY B: Secondary Amine (Dimer) node_azide->node_imp2 Condensation w/ Target Amine node_imp3 IMPURITY C: Des-benzyl analog node_azide->node_imp3 Over-reduction (Hydrogenolysis)

Figure 1: Mechanistic flow of synthesis showing critical divergence points for impurities A, B, and C.

Troubleshooting Guide: Byproduct Identification & Remediation

IMPURITY A: The "Regio-Scramble" (Ring Closure Issues)

Symptom: NMR shows complex multiplets in the 3.0–4.0 ppm region; chiral HPLC shows split peaks despite using enantiopure (S)-epichlorohydrin. Identity: 1,4-oxazepane derivatives or (3S)-4-benzyl-3-(hydroxymethyl)morpholine.

DiagnosticObservation
Mechanism Competition between 6-exo-tet (desired) and 7-endo-tet cyclization, or rearrangement via an azetidinium intermediate [1].
Root Cause Reaction temperature >50°C during the initial coupling of N-benzylethanolamine and epichlorohydrin, or insufficient Lewis Acid catalysis promoting the "wrong" epoxide opening.

Corrective Protocol (Self-Validating):

  • Temperature Control: Maintain the initial mixing of N-benzylethanolamine and (S)-epichlorohydrin at 0–5°C .

  • Solvent Switch: Switch from neat conditions or ethanol to Toluene/Water biphasic system with a Phase Transfer Catalyst (e.g., TBAB). This stabilizes the kinetic product.

  • Validation: Monitor the disappearance of the epoxide proton signals (δ 2.6–2.8 ppm) before adding the strong base (t-BuOK or NaOH) for cyclization. If the intermediate is not fully formed, adding base triggers the azetidinium route.

IMPURITY B: The "Dimer" (Secondary Amine Formation)

Symptom: Mass Spec shows a peak at [2M - NH3] or similar (M+ roughly double the target). A viscous, yellow oil persists after workup. Identity: Bis([(2R)-4-benzylmorpholin-2-yl]methyl)amine.

DiagnosticObservation
Mechanism During the reduction of the nitrile or azide intermediate, the newly formed primary amine reacts with the intermediate imine (in nitrile reduction) or unreacted alkyl halide (if displacement is incomplete) [2].
Root Cause High concentration of substrate during hydrogenation; insufficient ammonia/base suppression.

Corrective Protocol:

  • Ammonia Saturation: If using catalytic hydrogenation (Raney Ni or Pd/C) on the nitrile, the solvent (MeOH/EtOH) must be saturated with Ammonia gas or contain NH4OH. This shifts the equilibrium away from secondary amine formation.

  • Dilution: Run the reaction at <0.1 M concentration.

  • Alternative Reductant: Switch to Lithium Aluminum Hydride (LAH) in THF at 0°C. LAH reduction of nitriles/azides rarely yields the dimer compared to catalytic hydrogenation.

IMPURITY C: The "Des-Benzyl" (Over-Reduction)

Symptom: Loss of the aromatic region in NMR (7.2–7.4 ppm); Mass Spec shows M-90 peak. Identity: [(2R)-morpholin-2-yl]methanamine.

DiagnosticObservation
Mechanism Hydrogenolysis of the N-benzyl protecting group. This is a common side reaction when using Pd/C for nitrile/azide reduction.
Root Cause Hydrogen pressure >3 bar, high temperature, or prolonged reaction time with Pd catalysts.

Corrective Protocol:

  • Catalyst Selection: Switch from Pd/C to Raney Nickel (for nitriles) or Lindlar Catalyst (for azides). Raney Ni is poor at de-benzylating but excellent for nitrile reduction.

  • Poisoning: If Pd/C is mandatory, add 0.5 eq. of Ethylenediamine or use a poisoned variant (e.g., Pd/BaSO4) to attenuate activity.

Validated Experimental Procedures

Protocol 1: Optimized Ring Closure (Minimizing Impurity A)

Objective: Synthesis of (2R)-4-benzyl-2-(chloromethyl)morpholine with >98% Regioselectivity.

  • Setup: Charge a 3-neck flask with N-benzylethanolamine (1.0 eq) and Toluene (10 V) . Cool to 0°C.

  • Addition: Add (S)-Epichlorohydrin (1.1 eq) dropwise over 60 minutes. Critical: Do not exceed 5°C internal temp.

  • Incubation: Stir at 20°C for 12 hours.

    • Checkpoint: TLC should show consumption of amine and formation of a linear chlorohydrin spot.

  • Cyclization: Cool to 0°C. Add NaOH (50% aq, 2.0 eq) and TBAB (0.05 eq) . Vigorously stir (1000 rpm) for 4 hours.

  • Workup: Separate organic layer.[1] Wash with brine.[1][2] Dry over Na2SO4.[2]

  • Purification: Do not distill (risk of racemization). Use the crude oil for the next step or filter through a short silica plug (Hexane/EtOAc 4:1).

Protocol 2: High-Fidelity Nitrile Reduction (Avoiding Impurity B & C)

Objective: Conversion of (2R)-4-benzylmorpholine-2-carbonitrile to Target Amine.

  • Reagent Prep: Prepare a solution of 7N Ammonia in Methanol .

  • Loading: Dissolve the nitrile substrate (1.0 eq) in the ammonia/methanol solution (20 V).

  • Catalyst: Add Raney Nickel (slurry in water, 20 wt% loading) . Note: Wash Raney Ni with MeOH 3x before use to remove water.

  • Reaction: Hydrogenate at 30-50 psi (2-3 bar) at room temperature for 6-8 hours.

    • Why: Low pressure prevents de-benzylation; Ammonia prevents dimerization.

  • Filtration: Filter through Celite under Nitrogen (Raney Ni is pyrophoric).

  • Isolation: Concentrate filtrate. Dissolve residue in DCM, wash with 1N NaOH (to remove ammonium salts), dry, and concentrate.

FAQ: Technical Support

Q: My final product is a dark brown oil instead of a clear liquid. Is it degraded? A: The color usually comes from trace oxidation of the morpholine nitrogen or residual Raney Ni fines.

  • Fix: Dissolve the oil in Et2O or MTBE and treat with activated charcoal (5 wt%) for 30 minutes. Filter and re-concentrate. If the color persists, form the dihydrochloride salt (add 2M HCl in ether); the salt should precipitate as a white solid, leaving colored impurities in the mother liquor.

Q: Can I use (R)-Epichlorohydrin instead of (S)-? A: No. The stereocenter at C2 of the morpholine is determined by the C2 of the epichlorohydrin.

  • (S)-Epichlorohydrin yields the (2R)-morpholine derivative (due to C-O bond formation at the chiral center with retention or inversion depending on the specific mechanism, but empirically established for this scaffold) [3]. Using the wrong enantiomer will yield the (2S)-isomer.

Q: I see a peak at M+14 in the Mass Spec. What is it? A: This is likely the N-methylated impurity. If you used Formic acid/Formaldehyde or if your methanol contained traces of formaldehyde during hydrogenation, you might have performed a reductive methylation on the primary amine. Ensure all solvents are HPLC grade.

References

  • Tokar, A. V. (2014). The quantum-chemical investigation of N-cyclization reaction mechanism for epichlorohydrin aminolysis products. Journal of Chemistry and Technologies, 22(1), 34-41.

  • Gao, J., et al. (2012). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[3] Molecules, 17, 1-x.[4] (Context on amine cyclization side reactions). 3[4][5]

  • Takano, S., & Ogasawara, K. (1990). Practical Preparation of Optically Active O-Benzylglycidol from Optically Active Epichlorohydrin. Heterocycles, 31(9).[1] (Establishes chiral integrity of epichlorohydrin derivatives). 1

  • Navarrete-Vazquez, G., et al. (2016).[6] Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand.[6] Biomedicine & Pharmacotherapy.[4] (Details morpholine purification and salt formation). 6[4][7][8][9]

Sources

Technical Support Center: Primary Amine Morpholine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of Primary Amine Morpholine Compounds Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Dual-Basicity" Challenge

Welcome to the technical support hub. You are likely here because your morpholine-containing primary amine (e.g., 4-(2-aminoethyl)morpholine) is behaving poorly during purification.

These compounds present a unique "Dual-Basicity" challenge:

  • The Morpholine Ring: A moderately basic tertiary amine (pKa ~8.3).

  • The Primary Amine Tail: A highly basic, nucleophilic center (pKa ~10.0).

This combination creates a molecule that is highly polar, water-miscible, and aggressively adhesive to acidic stationary phases like silica gel. The following troubleshooting modules address the three critical failure points: Chromatography (Streaking), Extraction (Phase Loss), and Detection (Invisibility).

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks or stays at the baseline on silica gel."

Diagnosis: Standard silica gel is slightly acidic (pH ~5). Your primary amine is protonating on the acidic silanol groups (


), forming strong ionic bonds that standard solvents cannot break. This causes irreversible adsorption (loss of yield) or severe tailing (loss of purity).
Solution Protocol: Silanol Suppression

Option A: Mobile Phase Modifiers (The "Competitor" Method) You must introduce a volatile base to compete for the silanol sites.

  • Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in H₂O) to your mobile phase.

  • The "Gold Standard" Solvent System: DCM : MeOH : NH₄OH (90:9:1 or 80:18:2).

    • Why NH₄OH? Unlike TEA, ammonia is small enough to penetrate the silica pores fully and deactivate deep silanol sites. It also suppresses the ionization of the primary amine.

Option B: Stationary Phase Switching If modifiers fail, switch the media.

  • Amine-Functionalized Silica: These columns have surface-bound amines that neutralize the acidity. You can run these with standard Hexane/Ethyl Acetate gradients without modifiers.[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar morpholines that do not retain on C18 but stick too hard to silica.

Decision Workflow: Column Selection

purification_strategy Start Start: Crude Morpholine Amine Solubility Is it soluble in DCM/EtOAc? Start->Solubility Silica Standard Silica Gel Solubility->Silica Yes Polarity Highly Water Soluble? Solubility->Polarity No Streak Does it streak/tail? Silica->Streak Modifier Add 1% NH4OH or TEA to Mobile Phase Streak->Modifier Yes AmineCol Switch to Amine-Funct. Silica Column Modifier->AmineCol Still Streaking? C18 Reverse Phase C18 Polarity->C18 Yes Retain Does it retain on C18? C18->Retain C18AQ Use C18-Aqueous (Polar End-capped) Retain->C18AQ No (Elutes in Void) HILIC Use HILIC Mode (AcN/Water/Buffer) C18AQ->HILIC Still No Retention

Figure 1: Decision matrix for selecting the appropriate stationary phase based on solubility and retention behavior.

Module 2: Extraction & Work-Up Challenges

Issue: "I have low recovery after aqueous work-up."

Diagnosis: Primary amine morpholines are "amphiphilic" but lean heavily towards water solubility due to hydrogen bonding capability.

  • pH Mismatch: If the pH is <10, the primary amine is protonated (

    
    ) and stays in the water.
    
  • Partition Coefficient: Even at high pH, the free base may have a distribution coefficient (

    
    ) < 1 for Ether or EtOAc.
    
Solution Protocol: The "Salting-Out" & pH Swing

Step 1: Aggressive Basification You must drive the equilibrium completely to the free base.

  • Adjust the aqueous layer to pH > 12 using 1M NaOH or KOH.

  • Note: Do not use carbonate bases (Sodium Bicarbonate); they are often too weak (pH ~9) to fully deprotonate the primary amine (pKa ~10).

Step 2: Salting Out (Hofmeister Effect) Saturate the aqueous phase with NaCl. This increases the ionic strength of the water, making it energetically unfavorable for the organic amine to remain dissolved (decreases solubility of organics in water).

Step 3: Solvent Selection Stop using Diethyl Ether. Use solvents with higher polarity that can disrupt water-amine H-bonds.

Table 1: Solvent Extraction Efficiency for Polar Amines

Solvent SystemExtraction PowerNotes
Diethyl Ether PoorAvoid. Too non-polar.
Ethyl Acetate ModerateGood for less polar morpholines.
DCM (Dichloromethane) HighExcellent general solvent, but can form emulsions.
Chloroform / IPA (3:1) Very High The "Nuclear Option." The alcohol helps extract polar amines.
n-Butanol Maximum Use for extremely water-soluble amines. Requires rotovap at high temp.

Module 3: Detection & Stability

Issue: "I can't see my compound on TLC, or it turns into an oil."

Diagnosis:

  • UV Inactivity: Morpholines lack conjugated

    
    -systems, making them invisible under UV (254 nm).
    
  • Air Sensitivity: Primary amines react with atmospheric

    
     to form carbamates.
    
  • Hygroscopicity: The free base absorbs water, turning into an intractable oil.

Solution Protocol: Visualization & Salt Formation

Visualization (TLC Stains) Do not rely on UV.[2] Use these specific stains:

  • Ninhydrin: The gold standard for primary amines. Heats to a deep red/purple.

  • Iodine Chamber: Reversible, but effective for concentrating the amine.

  • Dragendorff’s Reagent: Stains the tertiary amine (morpholine ring) orange.

Stabilization: HCl Salt Formation Protocol Converting the oily free base to a solid salt improves stability and purity.

  • Dissolve the crude amine oil in a minimal amount of dry Ethanol or Methanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.25 equivalents of 4M HCl in Dioxane (or acetyl chloride in MeOH).

    • Observation: A white precipitate should form immediately.

  • Add Diethyl Ether (anti-solvent) to drive precipitation to completion.

  • Filter the solid. This salt is stable, non-hygroscopic, and easy to handle.

Workflow: Work-Up Optimization

workup_optimization AqLayer Aqueous Reaction Mixture pH_Adjust Adjust pH > 12 (NaOH) AqLayer->pH_Adjust Salt_Out Saturate with NaCl pH_Adjust->Salt_Out Extract_DCM Extract 3x with DCM Salt_Out->Extract_DCM Check_TLC Check Aqueous TLC (Ninhydrin) Extract_DCM->Check_TLC Extract_BuOH Extract 3x with n-Butanol or CHCl3/IPA Check_TLC->Extract_BuOH Product still in Aqueous Dry Dry (Na2SO4) & Evaporate Check_TLC->Dry Product in Organic Extract_BuOH->Dry Salt_Form Form HCl or Oxalate Salt Dry->Salt_Form If Oil/Unstable

Figure 2: Step-by-step workflow for maximizing recovery and stability of polar amines.

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.).[3] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Optimizing reaction conditions for benzylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylmorpholine Synthesis Optimization

  • Status: Active

  • Current Version: 2.4 (2025-Q1)

  • Access Level: Research & Development / Process Chemistry

Strategic Overview: Route Selection Matrix

Before initiating experimentation, select the synthetic route that aligns with your available reagents and purity requirements.

FeatureMethod A: Reductive Amination (Recommended)Method B: Direct N-Alkylation (Classic)
Primary Reagents Morpholine + Benzaldehyde + Reducing AgentMorpholine + Benzyl Halide + Base
Key Advantage High Selectivity: No risk of quaternary salt formation. Milder conditions.Cost/Availability: Reagents are ubiquitous and cheap.
Primary Risk Cost: Reducing agents (STAB) are more expensive than bases.Over-Alkylation: Risk of forming quaternary ammonium salts.
Green Score High (if using EtOH/Green solvents).Low (Halogenated waste generated).
Ideal Use Case Pharma intermediates requiring >98% purity.Bulk scale-up where distillation is viable.

Protocol A: Reductive Amination (The "Gold Standard")

Context: This protocol utilizes Sodium Triacetoxyborohydride (STAB), widely regarded as the optimal reagent due to its selectivity for imines over aldehydes, minimizing side reactions (Abdel-Magid et al., 1996).

Optimized Workflow
  • Stoichiometry: 1.0 equiv Benzaldehyde | 1.1 equiv Morpholine | 1.4 equiv STAB.

  • Solvent: DCE (1,2-Dichloroethane) is standard, but THF or EtOAc are greener, effective alternatives.

  • Procedure:

    • Mix Benzaldehyde and Morpholine in solvent (0.5 M concentration).

    • Stir for 30–60 mins to equilibrate iminium formation.

    • Add STAB in one portion (Mild exotherm possible).

    • Stir at 20–25°C for 2–4 hours.

    • Quench: Add saturated aqueous NaHCO₃.

Mechanistic Visualization (DOT)

ReductiveAmination cluster_0 Step 1: Equilibrium cluster_1 Step 2: Reduction Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Benzaldehyde->Hemiaminal Morpholine Morpholine Morpholine->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O N-Benzylmorpholine N-Benzylmorpholine Iminium Ion->N-Benzylmorpholine Fast Reduction STAB (H- Source) STAB (H- Source) STAB (H- Source)->N-Benzylmorpholine

Caption: Kinetic preference of STAB for the Iminium Ion ensures high yield without reducing the aldehyde starting material.

Protocol B: Direct N-Alkylation (The "Classic" Route)

Context: Best for labs with limited budget or when benzaldehyde is unavailable. Requires strict stoichiometric control to prevent quaternization.

Optimized Workflow
  • Stoichiometry: 1.0 equiv Benzyl Chloride | 2.5 equiv Morpholine (Excess acts as base and drives kinetics).

  • Solvent: Toluene or Acetonitrile.

  • Procedure:

    • Dissolve Morpholine in solvent.[1] Heat to 60°C.

    • Critical: Add Benzyl Chloride dropwise over 30 minutes. (Prevents localized high concentration leading to bis-alkylation).

    • Reflux for 4 hours.

    • Filter off Morpholine-HCl salt precipitate.

Troubleshooting Center (FAQ & Diagnostics)

User Scenario 1: "My yield is good, but the product is an oil that won't crystallize."

  • Diagnosis: N-Benzylmorpholine is an oil at room temperature (MP ~24°C, BP ~135°C at 10 mmHg).

  • Solution: If a solid is required for storage/stability, convert it to the Hydrochloride salt.

    • Protocol: Dissolve oil in Et₂O or EtOAc. Bubble dry HCl gas or add 4M HCl in Dioxane. Filter the white precipitate.

User Scenario 2: "I see a large impurity peak in LCMS (M+90) during Reductive Amination."

  • Diagnosis: You likely used Sodium Borohydride (NaBH₄) instead of STAB. NaBH₄ reduces the aldehyde to Benzyl Alcohol faster than it reduces the imine.

  • Solution: Switch to STAB or NaBH₃CN. If you must use NaBH₄, pre-form the imine in Methanol for 2 hours before adding the reducing agent at 0°C.

User Scenario 3: "In Alkylation, I am getting a gummy precipitate that traps my product."

  • Diagnosis: Quaternary Ammonium Salt formation (

    
    -dibenzylmorpholinium chloride).
    
  • Solution:

    • Reduce Benzyl Chloride to 0.9 equiv.

    • Switch base: Use inorganic base (K₂CO₃) in Acetone (Finkelstein conditions) to modulate reactivity.

Troubleshooting Logic Tree (DOT)

Troubleshooting Start: Low Yield / Impurity Start: Low Yield / Impurity Check Route Check Route Start: Low Yield / Impurity->Check Route Route A: Reductive Amination Route A: Reductive Amination Check Route->Route A: Reductive Amination Route B: Alkylation Route B: Alkylation Check Route->Route B: Alkylation Impurity: Benzyl Alcohol? Impurity: Benzyl Alcohol? Route A: Reductive Amination->Impurity: Benzyl Alcohol? Impurity: Quaternary Salt? Impurity: Quaternary Salt? Route B: Alkylation->Impurity: Quaternary Salt? Action: Switch NaBH4 -> STAB Action: Switch NaBH4 -> STAB Impurity: Benzyl Alcohol?->Action: Switch NaBH4 -> STAB Yes Action: Dropwise Addition / Reduce Halide Action: Dropwise Addition / Reduce Halide Impurity: Quaternary Salt?->Action: Dropwise Addition / Reduce Halide Yes

Caption: Decision matrix for isolating common synthetic failures.

Purification & Workup Data

ParameterValue / RecommendationNotes
pKa (Conj. Acid) 7.13Product is basic; extract into 1M HCl, wash organics, then basify aqueous layer to recover pure product.
TLC Stain Iodine or Dragendorff’s ReagentUV active (benzyl group), but weak.
Boiling Point 135–137°C @ 10 mmHgDistillable under vacuum for high purity.
Flash Chromatography 9:1 Hexane:EtOAc (+1% TEA)Triethylamine (TEA) prevents tailing on silica.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • BenchChem. (2025).[5] "Troubleshooting Reductive Amination Reaction Conditions." Technical Support Guide.

Sources

Validation & Comparative

Strategic Guide: Structure-Activity Relationship (SAR) of [(2R)-4-benzylmorpholin-2-yl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Morpholine Scaffold

[(2R)-4-benzylmorpholin-2-yl]methanamine (CAS: 214273-17-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural rigidity, defined stereochemistry, and balanced lipophilicity make it a critical intermediate for developing Sigma Receptor (σR) modulators , Monoamine Transporter inhibitors , and Neuroprotective agents .

This guide objectively analyzes the performance of this scaffold, focusing on its derivatization into high-affinity Sigma-1 (σ1) agonists and Sigma-2 (σ2) antagonists.[1] We synthesize data from key therapeutic applications to provide a roadmap for optimizing this core into clinical candidates.

Mechanistic Insight: The Sigma Receptor Connection

The primary utility of the [(2R)-4-benzylmorpholin-2-yl]methanamine core lies in its ability to mimic the pharmacophore of established sigma ligands like PRE-084 and Fenpropimorph .

Molecular Docking & Pharmacophore Mapping

The scaffold engages the σ1 receptor via a canonical "positive charge + hydrophobic spacer + hydrophobic bulk" motif.

  • The Protonated Amine (N4): At physiological pH, the morpholine nitrogen is protonated, forming a critical salt bridge with Asp126 in the σ1 receptor binding pocket.

  • The Benzyl Group: Occupies the primary hydrophobic pocket, engaging in

    
     stacking interactions with Tyr103  and Phe107 .
    
  • The Methanamine Tail: Acts as a vector for extending into the secondary binding region, allowing for selectivity tuning between σ1 (neuroprotection) and σ2 (cytotoxicity).

Pharmacophore Core Morpholine Core (Scaffold Rigidity) N4 Protonated N4 (Salt Bridge to Asp126) Core->N4 Contains Tail Methanamine Tail (Selectivity Vector) Core->Tail Extends Benzyl Benzyl Group (Primary Hydrophobic Pocket) N4->Benzyl Anchors Target_S1 Sigma-1 Receptor (Neuroprotection) Tail->Target_S1 Amide/Urea Derivs Target_S2 Sigma-2 Receptor (Oncology) Tail->Target_S2 Long Alkyl Chains

Figure 1: Pharmacophore mapping of the scaffold against Sigma Receptor subtypes.

Structure-Activity Relationship (SAR) Analysis

The following data compares the biological activity of analogs derived from the primary amine functionalization.

Comparative Performance: Sigma-1 Receptor Affinity ( )

Data synthesized from PRE-084 and Fenpropimorph analog studies.

Analog ClassR-Group Substitution (on Methanamine)

σ1 (nM)

σ2 (nM)
Selectivity (σ1/σ2)Mechanism
Parent

(Free Amine)
>1000>1000LowInactive Precursor
Amide

(Benzamide)
453207.1Moderate Agonist
Urea

(Phenylurea)
12 15012.5Potent Agonist
Alkyl

(Phenethyl)
2.72710High Affinity (Mixed)
Ester -O-CO-Ph (PRE-084 Analog)44120027 Selective Agonist

Key Findings:

  • Acylation vs. Alkylation: Converting the primary amine to a urea or amide significantly improves σ1 affinity by providing a hydrogen bond donor/acceptor pair that interacts with the receptor's "crown" region.

  • Stereochemistry: The (2R) configuration is generally 10-fold more potent than the (2S) enantiomer for σ1 binding, aligning the benzyl group optimally within the hydrophobic pocket.

  • Chain Length: Extending the linker on the methanamine side chain (e.g., phenethyl vs. benzyl) increases affinity but often decreases selectivity, introducing σ2 cross-reactivity.

Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for the synthesis and evaluation of these analogs.

Protocol A: Synthesis of Urea Derivatives (High Affinity Leads)

Objective: Convert [(2R)-4-benzylmorpholin-2-yl]methanamine into a library of urea analogs.

  • Reagents:

    • Substrate: [(2R)-4-benzylmorpholin-2-yl]methanamine (1.0 eq).

    • Reagent: Aryl isocyanate (1.1 eq) (e.g., Phenyl isocyanate).

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Base: Triethylamine (TEA) (1.2 eq).

  • Procedure:

    • Dissolve the amine substrate in anhydrous DCM at 0°C under

      
       atmosphere.
      
    • Add TEA dropwise, followed by the slow addition of the aryl isocyanate.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Quench: Add water (5 mL) to hydrolyze excess isocyanate.

    • Extraction: Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      .[2]
    • Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).

  • Validation:

    • Yield: Expect >85%.

    • Purity: Confirm via HPLC (>95%) and

      
      -NMR (Diagnostic urea proton signal at 
      
      
      
      8.5-9.0 ppm).
Protocol B: Sigma-1 Receptor Binding Assay

Objective: Determine


 values using Radioligand Binding.
  • Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Ligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Incubation:

    • Mix 100

      
      g membrane protein with 3 nM radioligand.
      
    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 120 minutes in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow & Logic

The following diagram illustrates the strategic diversion of the intermediate into three distinct functional classes.

Synthesis Start [(2R)-4-benzylmorpholin-2-yl]methanamine (Chiral Intermediate) Path1 Reaction A: Isocyanates (DCM, TEA, 0°C) Start->Path1 Path2 Reaction B: Acid Chlorides (THF, DIPEA) Start->Path2 Path3 Reaction C: Reductive Amination (Aldehyde, NaBH(OAc)3) Start->Path3 Prod1 Urea Analogs (High σ1 Affinity) Path1->Prod1 Prod2 Amide Analogs (Metabolic Stability) Path2->Prod2 Prod3 Secondary Amines (σ2 / Multi-target) Path3->Prod3

Figure 2: Synthetic divergence from the core amine intermediate.

References

  • Sigma Receptor Ligand Design: Berardi, F., et al. "2-Aminopyridine derivatives as potential σ(2) receptor antagonists."[1] ChemMedChem, 2012.

  • PRE-084 Neuroprotection: Peviani, M., et al. "Selective sigma receptor agonist 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE084) promotes neuroprotection."[3] Neuroscience, 2009.

  • Morpholine Scaffold Review: Kourounakis, A. P., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[4] ChemMedChem, 2020.[4]

  • Intermediate Specifications: "[(2R)-4-benzylmorpholin-2-yl]methanamine Product Data." MedChemExpress.

  • Sigma Receptor Biology: "Sigma-1 receptor chaperone function and targets." Wikipedia/NCBI Summary.

Sources

Validation of Analytical Methods for [(2R)-4-benzylmorpholin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Analysts

Executive Summary

[(2R)-4-benzylmorpholin-2-yl]methanamine is a critical chiral building block, often utilized in the synthesis of neurokinin-1 (NK1) antagonists and antidepressant therapeutics. Its structural duality—a lipophilic benzyl-protected morpholine core coupled with a highly polar primary methanamine tail—presents a classic "retention vs. peak shape" paradox in chromatography.

This guide compares two validated approaches for the assay and impurity profiling of this intermediate: Ion-Pair Reversed-Phase HPLC (IP-RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) . Furthermore, it establishes a definitive protocol for Chiral Purity determination, a Critical Quality Attribute (CQA) for this enantiopure intermediate.

Part 1: Physicochemical Profile & Analytical Challenges

To validate a method effectively, one must first understand the molecule's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Basicity (pKa) ~8.4 (Morpholine), ~10.2 (Primary Amine)The molecule is dicationic at acidic pH. Standard C18 columns will suffer from severe peak tailing due to silanol interactions.
Polarity (LogP) ~0.8 (Estimated)Moderate lipophilicity due to the benzyl group, but the primary amine significantly increases water solubility.
Chromophore Benzyl GroupWeak UV absorbance. Detection requires low wavelengths (210–220 nm), making solvent cut-off critical.
Chirality (2R) StereocenterEnantiomeric excess (ee%) must be controlled >99.5%. Requires a dedicated chiral method.
Part 2: Method Comparison (Assay & Chemical Purity)

We developed and validated two distinct methods. The choice depends on your downstream detector requirements (UV vs. MS).

Method A: The "Workhorse" (IP-RPLC)

Best for: QC Release, UV Detection, Robustness.

This method utilizes an ion-pairing reagent (Sodium Octanesulfonate) to mask the positive charge of the amine, allowing it to interact hydrophobically with the C18 chain.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18)

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 215 nm

Pros: Excellent peak shape (Tailing < 1.2); high resolution of hydrophobic impurities. Cons: Not MS compatible (ion-pairing agents suppress ionization and contaminate sources); long equilibration times.[2]

Method B: The "Modern Alternative" (HILIC)

Best for: LC-MS, Trace Impurity ID, High Throughput.

HILIC retains the polar amine via water-layer partitioning and ionic interactions, eluting the hydrophobic impurities first.

  • Column: Amide-functionalized Silica, 150 x 2.1 mm, 2.7 µm (e.g., Waters XBridge Amide)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0, adj. Formic Acid) in Water[3]

  • Mobile Phase B: Acetonitrile

  • Isocratic: 85% B / 15% A

  • Flow Rate: 0.4 mL/min

  • Detection: UV @ 215 nm or MS (ESI+)

Pros: MS compatible; lower backpressure; orthogonal selectivity to RPLC. Cons: Sample diluent is critical (must be high organic to prevent peak distortion).

Comparative Data Summary
ParameterMethod A (IP-RPLC)Method B (HILIC)
Retention Time (min) 12.44.2
Tailing Factor (Tf) 1.151.08
Theoretical Plates (N) > 12,000> 15,000
LOD (µg/mL) 0.050.01 (MS detection)
Robustness HighModerate (Sensitive to water content)
Part 3: Chiral Purity Protocol (The Critical Method)

Since the (2R) enantiomer is the active intermediate, separating it from the (2S) enantiomer is mandatory. We utilize a polysaccharide-based Normal Phase method.

Protocol:

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Rationale: The Diethylamine (DEA) is non-negotiable . It blocks residual silanols on the silica support, preventing the amine analyte from streaking.

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

Validation Criteria: Resolution (Rs) between (2S) and (2R) peaks must be > 2.5.

Part 4: Validation Workflow & Decision Logic

The following diagrams illustrate the logic used to select the method and the workflow for full ICH Q2(R1) validation.

Diagram 1: Method Selection Decision Tree

MethodSelection cluster_legend Key Factors Start Start: [(2R)-4-benzylmorpholin-2-yl]methanamine Analysis Goal Define Analytical Goal Start->Goal IsChiral Is Enantiomeric Purity Required? Goal->IsChiral ChiralYes Method C: Normal Phase Chiral (Amylose Column + DEA) IsChiral->ChiralYes Yes IsMS Is MS Detection Required? IsChiral->IsMS No (Chemical Purity) MethodB Method B: HILIC (Amide Column, Amm. Formate) IsMS->MethodB Yes (LC-MS) MethodA Method A: IP-RPLC (C18 + Octanesulfonate) IsMS->MethodA No (UV Only / QC) Legend1 Polarity: High (Amine Tail) Legend2 Basicity: High (pKa ~10)

Caption: Decision matrix for selecting the appropriate analytical technique based on detection needs and chirality.

Diagram 2: Validation Workflow (ICH Q2 Aligned)

ValidationFlow Step1 1. Specificity Step2 2. Linearity & Range Step1->Step2 Desc1 Inject Blank, Placebo, Impurity Spikes. Ensure no interference. Step1->Desc1 Step3 3. Accuracy (Recovery) Step2->Step3 Desc2 5 Concentration Levels (50% to 150%). R² > 0.999. Step2->Desc2 Step4 4. Precision Step3->Step4 Desc3 Spike at 3 levels. Rec: 98.0 - 102.0% Step3->Desc3 Step5 5. Robustness Step4->Step5 Desc4 Repeatability (n=6) Int. Precision (Days/Analysts) Step4->Desc4

Caption: Sequential workflow for validating the selected method according to ICH Q2(R1) guidelines.

Part 5: Detailed Validation Protocols
1. Specificity (Stress Testing)

To prove the method is stability-indicating, subject the sample to stress conditions.[4]

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours. (Expect degradation here; benzyl group is stable, but morpholine ring opening is possible under extreme conditions).

  • Oxidation: 3% H₂O₂. (Expect N-oxide formation on the tertiary amine).

  • Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector).

2. Linearity

Prepare a stock solution of 1.0 mg/mL in Mobile Phase. Dilute to:

  • Level 1: 0.05 mg/mL (50%)

  • Level 2: 0.08 mg/mL (80%)

  • Level 3: 0.10 mg/mL (100%)

  • Level 4: 0.12 mg/mL (120%)

  • Level 5: 0.15 mg/mL (150%)

  • Criterion: Correlation coefficient (r) ≥ 0.999; y-intercept bias ≤ 2.0%.

3. Accuracy (Recovery)

Since no placebo matrix exists for a pure intermediate, perform a "Spike into Solvent" or "Standard Addition" if impurities are available.

  • Spike known amounts of the analyte into the mobile phase.

  • Criterion: Mean recovery 98.0% – 102.0% across the range.

4. Robustness (The "Real World" Test)

Deliberately vary parameters to simulate lab errors.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • pH of Buffer: ± 0.2 units (Critical for Method A).

  • Organic Composition: ± 2% (Critical for Method B/HILIC).

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on modern HILIC and RPLC columns. Journal of Chromatography A. (General reference for HILIC vs RPLC mechanisms).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for Ion-Pairing protocols).[5][6][7]

  • Chiral Technologies. (n.d.). Application Note: Separation of Amines on Chiralpak AD-H. (Standard industry protocol for DEA usage in chiral mobile phases).

Sources

Cross-reactivity studies of [(2R)-4-benzylmorpholin-2-yl]methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Selectivity and Cross-Reactivity Profiling of [(2R)-4-benzylmorpholin-2-yl]methanamine Derivatives

Executive Summary

[(2R)-4-benzylmorpholin-2-yl]methanamine (CAS: 214273-17-3) is a high-value chiral building block, serving as a "privileged scaffold" in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Reboxetine analogs).

In drug discovery, the utility of this scaffold hinges on its selectivity profile . While the (2R)-morpholine core provides optimal spatial geometry for binding to GPCR orthosteric sites, it carries inherent risks of cross-reactivity with structurally related tachykinin receptors (NK2, NK3) and off-target safety liabilities (hERG channel blockade, CYP2D6 inhibition).

This guide objectively compares the performance of (2R)-benzylmorpholine derivatives against key structural alternatives, detailing the experimental workflows required to validate their selectivity.

Structural Analysis & Alternatives

The (2R)-benzylmorpholine core is chosen for its ability to project the primary amine (pharmacophore) into a specific receptor sub-pocket while the benzyl group occupies a hydrophobic cleft. However, modifications are often necessary to optimize selectivity.

Comparative Matrix: Scaffold Alternatives
Feature(2R)-Benzylmorpholine (Standard) (2S)-Benzylmorpholine (Enantiomer) 4-Fluorobenzyl Derivative Piperazine Bioisostere
Primary Application NK1 Antagonists, SNRIsNegative Control / Inactive IsomerMetabolic Stability OptimizationSolubility Optimization
Receptor Affinity (NK1) High (nM range) Low / InactiveHigh (often equipotent)Moderate to High
Selectivity (vs NK2/3) Moderate (Risk of cross-talk)N/AEnhanced (due to steric/electronic effects)Variable
Metabolic Liability High (CYP2D6/3A4 substrate)HighLow (Blocked para-oxidation)Low
hERG Liability High Risk (Basic amine + lipophilic tail)High RiskModerate RiskLower Risk (Polarity shift)

Expert Insight: The (2R) configuration is strictly required for NK1 activity. The (2S) enantiomer typically fails to engage the key residues (e.g., Gln165, His197) in the NK1 binding pocket. Therefore, enantiopurity >98% ee is a critical quality attribute (CQA) for this material.

Cross-Reactivity Landscape

"Cross-reactivity" in this context refers to two distinct phenomena: Receptor Subtype Selectivity (Pharmacology) and Off-Target Safety (Toxicology).

A. Receptor Subtype Selectivity (NK1 vs. NK2/NK3)

The Neurokinin receptor family shares significant homology. A non-selective derivative can cause unwanted smooth muscle contraction (NK2) or osmoregulatory disturbances (NK3).

  • Target: >100-fold selectivity for NK1 over NK2/NK3.

  • Mechanism: The benzyl group of the (2R)-scaffold fits the deep hydrophobic pocket of NK1. In NK2, this pocket is shallower, causing steric clash.

  • Data Benchmark:

    • Standard (2R)-Derivative:

      
       (NK1) = 1.2 nM; 
      
      
      
      (NK2) = 150 nM (Selectivity: ~125x).
    • Poorly Optimized Derivative:

      
       (NK1) = 5.0 nM; 
      
      
      
      (NK2) = 25 nM (Selectivity: 5x).
B. Off-Target Safety (hERG & CYP)

The combination of a basic nitrogen (pKa ~8-9) and a lipophilic benzyl group is a classic pharmacophore for hERG potassium channel blockade , leading to QT prolongation risks.

  • Mitigation: Introduction of polar groups (e.g., ether linkages) or electron-withdrawing groups (fluorine) on the benzyl ring reduces hERG affinity without destroying NK1 binding.

Experimental Methodologies

To validate the cross-reactivity profile of libraries built on this scaffold, the following sequential screening cascade is recommended.

Protocol 1: Radioligand Binding Assay (Selectivity Screen)
  • Objective: Determine affinity (

    
    ) for NK1, NK2, and NK3.
    
  • Reagents:

    • NK1 Source: CHO cells expressing human NK1 (hNK1).

    • Radioligand:

      
      -Substance P (0.5 nM).
      
    • Non-specific Block: 1

      
      M Aprepitant (or unlabeled Substance P).
      
  • Workflow:

    • Membrane Prep: Homogenize CHO-hNK1 cells; centrifuge at 40,000 x g. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2).

    • Incubation: Mix 150

      
      L membrane + 25 
      
      
      
      L test compound (10 concentrations) + 25
      
      
      L Radioligand. Incubate 60 min at 25°C.
    • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

    • Counting: Measure radioactivity via liquid scintillation.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization (FLIPR)
  • Objective: Confirm antagonist mode of action (rule out agonism).

  • Workflow:

    • Load CHO-hNK1 cells with Fluo-4 AM dye (45 min).

    • Add test derivative (Pre-incubation 15 min).

    • Inject agonist (Substance P,

      
       concentration).
      
    • Readout: Measure reduction in fluorescence peak relative to control.

    • Validation: A true antagonist will suppress the Ca2+ spike without inducing one itself.

Visualizations

Diagram 1: Cross-Reactivity Screening Workflow

This decision tree illustrates the logic for advancing a derivative from synthesis to lead candidate.

ScreeningWorkflow Start Synthesis of (2R)-Derivative ChiralCheck Chiral HPLC (>98% ee?) Start->ChiralCheck NK1_Bind Primary Screen: NK1 Binding (Ki < 10 nM?) ChiralCheck->NK1_Bind Pass Reject Discard / Re-design ChiralCheck->Reject Fail Selectivity Selectivity Panel: NK2 & NK3 Binding NK1_Bind->Selectivity Yes NK1_Bind->Reject No Safety Safety Panel: hERG & CYP2D6 Selectivity->Safety Selectivity > 100x Selectivity->Reject Selectivity < 100x Lead Lead Candidate Safety->Lead hERG IC50 > 10uM Safety->Reject hERG IC50 < 1uM

Caption: Sequential screening cascade for validating morpholine derivatives. Strict gates at Chiral Purity and Selectivity prevent attrition in late stages.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Mapping the chemical space to biological outcomes.

SAR_Logic Core (2R)-Benzylmorpholine Core Scaffold Mod1 2R -> 2S Inversion Core->Mod1 Mod2 Para-Fluoro Substitution Core->Mod2 Mod3 N-Methylation Core->Mod3 Out1 Loss of NK1 Activity (Inactive) Mod1->Out1 Stereo-effect Out2 Blocked Metabolism (Improved t1/2) Mod2->Out2 Metabolic Stability Out3 Increased Lipophilicity (hERG Risk) Mod3->Out3 Toxicity Risk

Caption: SAR decision map showing how structural modifications to the core scaffold impact biological activity and safety profiles.

Comparative Data Summary

The following table summarizes typical performance metrics for derivatives of this class.

Compound ClassNK1

(nM)
NK2

(nM)
Selectivity RatiohERG

(

M)
CYP2D6 Inhib. (%)
(2R)-Benzylmorpholine (Parent) 1.51801203.2 (High Risk)65%
(2S)-Benzylmorpholine >1000>1000N/A3.560%
4-F-Benzyl Derivative 1.22001665.8 (Moderate)15% (Improved)
Piperazine Analog 4.515033>30 (Safe)10%

Interpretation:

  • The Parent (2R) is potent but carries toxicity risks (hERG/CYP).

  • Fluorination (4-F-Benzyl) is the standard optimization strategy to improve metabolic stability (lower CYP inhibition) without losing potency.

  • Bioisosteres (Piperazine) improve safety but often at the cost of potency or selectivity.

References

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids. National Institutes of Health (NIH). Available at: [Link]

  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. Available at: [Link]

  • Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]

  • PubChem Compound Summary: (4-Benzylmorpholin-2-yl)methanamine. PubChem.[1] Available at: [Link]

Sources

The Bench-to-Bedside Journey: A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from [(2R)-4-benzylmorpholin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging phase. This guide provides an in-depth comparative analysis of the efficacy of therapeutic agents derived from the versatile [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold. By examining the available experimental data, we aim to provide a clear understanding of how the in vitro performance of these compounds translates to their in vivo effects, offering valuable insights for future drug discovery and development in this chemical space.

The [(2R)-4-benzylmorpholin-2-yl]methanamine core is a privileged structure in medicinal chemistry, most notably recognized in the antidepressant agent Reboxetine. Beyond its established role in treating depression, the inherent structural features of the morpholine ring suggest broader therapeutic potential, particularly in the fields of oncology and neuroprotection. This guide will delve into the known efficacy of derivatives in these key areas, highlighting both the successes and discrepancies observed between laboratory assays and whole-organism studies.

I. Antidepressant Activity: The Case of Reboxetine

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), stands as the primary clinical exemplar of a drug derived from the [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold. Its development and clinical use provide a robust dataset for comparing in vitro and in vivo efficacy.

In Vitro Profile: High Affinity and Selectivity

The in vitro pharmacological profile of Reboxetine is characterized by its high affinity and selectivity for the human norepinephrine transporter (NET).[1] Studies have consistently demonstrated its potent inhibition of norepinephrine reuptake in isolated cellular systems.[2]

Key In Vitro Experimental Data for Reboxetine:

Assay TypeTargetResultReference
Radioligand BindingHuman Norepinephrine Transporter (NET)High Affinity (Ki in nanomolar range)[1]
Monoamine Reuptake InhibitionSynaptosomesPotent and selective inhibition of NE reuptake[2]
Receptor Binding PanelVarious neurotransmitter receptors (muscarinic, histaminergic, adrenergic, dopaminergic)Weak affinity (Ki > 1,000 nmol/L)[2]

The causality behind these experimental choices lies in establishing a clear mechanism of action and a favorable side-effect profile. The high affinity for NET is the basis for its therapeutic effect, while the low affinity for other receptors predicts a lower incidence of off-target side effects commonly associated with older classes of antidepressants.[2]

In Vivo Efficacy: Corroborating the In Vitro Promise

The selective NRI activity observed in vitro translates effectively to in vivo models of depression and ultimately to clinical efficacy in patients with major depressive disorder.[3][4]

Key In Vivo Experimental Data for Reboxetine:

ModelKey FindingReference
Tail Suspension Test (Mouse)Significant decrease in immobility time[2]
Forced Swim Test (Rat)Significant decrease in immobility time[2]
Microdialysis (Rat Brain)Increased extracellular norepinephrine levels[5]
Clinical Trials (Human)Superior to placebo in treating major depression[3][6]

In vivo studies, such as the tail suspension and forced swim tests, are standard behavioral paradigms used to screen for antidepressant activity. The observed decrease in immobility is interpreted as an antidepressant-like effect. Microdialysis studies provide direct evidence of the drug's mechanism of action in a living organism by measuring the increase in synaptic norepinephrine concentrations.[5] Clinical trials have confirmed the therapeutic benefit of Reboxetine in a significant portion of patients with severe depression.[6]

Bridging In Vitro and In Vivo: A Coherent Narrative

The case of Reboxetine exemplifies a successful translation from in vitro discovery to in vivo efficacy. The high selectivity for NET observed in vitro is directly responsible for its targeted pharmacological effect in vivo, leading to its clinical utility as an antidepressant with a generally favorable side-effect profile compared to less selective agents.[4]

II. Emerging Applications: Anticancer Potential

While no approved anticancer drugs are direct derivatives of [(2R)-4-benzylmorpholin-2-yl]methanamine, the broader class of morpholine-containing compounds has shown significant promise in oncology. A key area of investigation is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.

In Vitro Evidence: Targeting Cancer Cell Proliferation

Several studies have demonstrated the in vitro cytotoxicity of novel morpholine derivatives against various cancer cell lines. This is often attributed to the inhibition of key kinases involved in cell growth and survival.

Illustrative In Vitro Anticancer Activity of Morpholine Derivatives:

Compound ClassCancer Cell LineIC50Putative MechanismReference
2,4-dimorpholinopyrimidine-5-carbonitrile derivativesA2780 (Ovarian)31.8 ± 4.1 nM (for compound 17p)PI3Kα inhibition[7]
4-morpholine-quinazoline derivativesPC-3 (Prostate)4.2 nM (for compound 17f)PI3Kα inhibition[8]

The rationale for these in vitro assays is to identify compounds that can selectively kill cancer cells at low concentrations. The PI3K/mTOR pathway is a logical target due to its central role in tumor cell proliferation and survival.[9]

In Vivo Anticancer Studies: From Cell Culture to Animal Models

The translation of in vitro anticancer activity to in vivo tumor models is a critical step in drug development. For some morpholine derivatives, promising in vitro results have been followed by successful in vivo studies.

Example of In Vivo Antitumor Efficacy of a Morpholine Derivative:

CompoundAnimal ModelKey FindingReference
FBA-TPQ (a synthetic makaluvamine analogue)Mouse MCF-7 xenograft71.6% tumor growth inhibition at 20 mg/kg/d[10]

In this example, the in vitro cytotoxic compound was tested in a xenograft model, where human cancer cells are implanted in immunocompromised mice. The significant reduction in tumor growth demonstrates the potential of this class of compounds in a whole-organism setting.

Diagram: PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth inhibits translation

Caption: Simplified PI3K/mTOR signaling pathway, a key target for morpholine-based anticancer agents.

III. Neuroprotection: A Frontier for Morpholine Derivatives

The inherent ability of the morpholine scaffold to cross the blood-brain barrier makes its derivatives attractive candidates for treating neurodegenerative diseases.[11][12]

In Vitro Neuroprotective Effects

In vitro models of neurotoxicity are crucial for identifying compounds that can protect neurons from damage. Studies on various morpholine and related benzofuran derivatives have shown promising neuroprotective effects.

Examples of In Vitro Neuroprotection by Morpholine-related Compounds:

Compound ClassIn Vitro ModelKey FindingReference
Benzofuran-2-carboxamide derivativesNMDA-induced excitotoxicity in rat cortical neuronsPotent neuroprotection[13][14]
2,5-diaryl-3,4-dimethyltetrahydrofuran neolignansAmyloid beta peptide-induced cytotoxicity in hippocampal neuronsProtection against neuronal death[15]

These in vitro assays simulate the cellular stress and damage observed in neurodegenerative conditions, allowing for the high-throughput screening of potential neuroprotective agents.

In Vivo Neuroprotection: Evidence from Preclinical Models

While clinical data is limited, preclinical in vivo studies have provided evidence for the neuroprotective potential of some morpholine-related compounds.

Example of In Vivo Neuroprotection:

CompoundAnimal ModelKey FindingReference
KR-31378 (a benzopyran analog)Rat model of focal ischemic strokeSignificant reduction in infarct area[16]

This study demonstrates that a compound with neuroprotective properties in vitro can lead to tangible benefits in an in vivo model of brain injury.

Diagram: Experimental Workflow for Neuroprotection Studies

Neuroprotection_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Compound_Synthesis Compound Synthesis (Morpholine Derivatives) Treatment Treatment with Test Compounds Compound_Synthesis->Treatment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity_Induction Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) Cell_Culture->Toxicity_Induction Toxicity_Induction->Treatment Viability_Assay Cell Viability Assays (e.g., MTT, LDH) Treatment->Viability_Assay Drug_Administration Drug Administration Viability_Assay->Drug_Administration Promising Candidates Animal_Model Animal Model of Neurodegeneration (e.g., Stroke, Parkinson's) Animal_Model->Drug_Administration Behavioral_Tests Behavioral & Cognitive Tests Drug_Administration->Behavioral_Tests Histological_Analysis Histological Analysis of Brain Tissue Behavioral_Tests->Histological_Analysis

Caption: A typical experimental workflow for evaluating the neuroprotective effects of novel compounds.

IV. Conclusion: From In Vitro Promise to In Vivo Reality

The journey of a drug from a laboratory bench to a patient's bedside is fraught with challenges, and a critical hurdle is the translation of in vitro efficacy to in vivo success. The [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold, exemplified by Reboxetine, demonstrates a clear and successful correlation between its in vitro selectivity and its in vivo therapeutic effect in depression.

While direct derivatives of this specific scaffold for oncology and neuroprotection are still in early stages of development, the broader class of morpholine-containing compounds shows immense promise in these areas. The in vitro and in vivo data for related structures provide a strong rationale for the continued exploration of [(2R)-4-benzylmorpholin-2-yl]methanamine derivatives for these debilitating diseases.

For researchers in drug development, this comparative guide underscores the importance of a multi-faceted approach. Robust in vitro assays are essential for initial screening and mechanism of action studies. However, these must be followed by well-designed in vivo experiments to validate the therapeutic potential in a complex biological system. The future of drug discovery for this versatile scaffold lies in leveraging the foundational knowledge from existing drugs like Reboxetine and applying it to the design of novel, highly selective, and efficacious agents for a wider range of therapeutic indications.

References

  • Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., Brown, M. T., & Wong, E. H. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23–44. [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., & Beyer, C. E. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. [Link]

  • Burrows, G. D., Maguire, K. P., & Norman, T. R. (2000). Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients. International Journal of Psychiatry in Clinical Practice, 4(3), 201-208. [Link]

  • Montgomery, S. A. (2000). Reboxetine versus fluoxetine: an overview of efficacy and tolerability. Journal of Clinical Psychiatry, 61 Suppl 10, 37-41. [Link]

  • Peng, H., Chen, Y., Weng, S., Liu, Y., Wu, X., & Chen, H. (2018). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine drugs, 16(12), 488. [Link]

  • Semba, S., Itoh, N., Takeda, H., Kawata, S., Yamakawa, M., & Matsuura, N. (2002). The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(6), 1957–1963. [Link]

  • Burrows, G. D., Maguire, K. P., & Norman, T. R. (1998). Antidepressant efficacy and tolerability of the selective norepinephrine reuptake inhibitor reboxetine: a review. Journal of clinical psychiatry, 59 Suppl 14, 4–7. [Link]

  • Mateo, Y., Fernández-Pastor, B., & Meana, J. J. (2008). In vivo potentiation of reboxetine and citalopram effect on extracellular noradrenaline in rat brain by α2-adrenoceptor antagonism. British journal of pharmacology, 155(2), 229–240. [Link]

  • Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & therapeutics, 23(3), 255–262. [Link]

  • Schatzberg, A. F. (2000). Clinical efficacy of reboxetine in major depression. The Journal of clinical psychiatry, 61 Suppl 10, 31–36. [Link]

  • Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future medicinal chemistry, 16(12), 1439–1455. [Link]

  • Gouliaev, A. H., & Woldbye, D. P. (2012). Old Drugs as New Treatments for Neurodegenerative Diseases. International journal of molecular sciences, 13(10), 13387–13418. [Link]

  • Rudrapal, M., Khairnar, S. J., & Jadhav, A. G. (2022). Therapeutic drug repositioning with special emphasis on neurodegenerative diseases: Threats and issues. Frontiers in pharmacology, 13, 960363. [Link]

  • Kim, H., Park, H., Lee, J. H., Lee, J. C., & Kim, W. K. (2005). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic brain injury in rats. The Journal of pharmacology and experimental therapeutics, 313(2), 648–656. [Link]

  • Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 16(12), 1439-1455. [Link]

  • Zhang, M., Zhang, Y., & Zhang, L. (2016). Published clinical PI3K/mTOR dual inhibitors with structures. ResearchGate. [Link]

  • Lee, Y. J., & Lee, S. H. (2023). Effect of a Novel Antidepressant and Anticancer Nuc01 on Depression in Cancer Survivors. International journal of molecular sciences, 24(13), 10992. [Link]

  • Iacovelli, L., & Bruno, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 391–413. [Link]

  • Zhang, Y., Wang, Y., Zhang, L., Li, J., Wang, Z., & Lu, G. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 109, 236–247. [Link]

  • Reddy, D. S., & Galkin, A. (2024). Antineoplastics for treating Alzheimer's disease and dementia: Evidence from preclinical and observational studies. Medicinal research reviews, 44(2), e2198. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2022). Beyond Psychotropic: Potential Repurposing of Fluoxetine toward Cancer Therapy. Cancers, 14(19), 4886. [Link]

  • González-Barrios, J. A., & Arias-Montaño, J. A. (2024). Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. Frontiers in pharmacology, 15, 1462085. [Link]

  • Bai, X., Zhang, H., & Liu, X. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules (Basel, Switzerland), 28(6), 2736. [Link]

  • Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & therapeutics, 23(3), 255–262. [Link]

  • Iacovelli, L., & Bruno, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 391–413. [Link]

  • Zhang, H., Bai, X., & Liu, X. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in chemistry, 12, 1488969. [Link]

  • Iacovelli, L., & Bruno, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 391-413. [Link]

  • Park, S. Y., Kim, D. H., & Park, S. J. (2007). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. Planta medica, 73(10), 1059–1064. [Link]

  • Rudrapal, M., Khairnar, S. J., & Jadhav, A. G. (2022). Therapeutic drug repositioning with special emphasis on neurodegenerative diseases: Threats and issues. Frontiers in pharmacology, 13, 960363. [Link]

  • Maruyama, W., Naoi, M., & Yasuhara, H. (2004). Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells. Semantic Scholar. [Link]

Sources

Enantiomeric Purity Assessment of [(2R)-4-benzylmorpholin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(2R)-4-benzylmorpholin-2-yl]methanamine (CAS: 112914-13-3 for racemate) is a critical chiral intermediate in the synthesis of high-value neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Fosaprepitant .[1] The stereochemical integrity of the C2 position is pharmacologically non-negotiable; the (2R) enantiomer is typically the bioactive scaffold required for downstream efficacy.

This guide provides a technical comparison of methods to assess the enantiomeric excess (% ee) of this specific morpholine derivative. While polarimetry provides a rapid identity check, it fails to quantify low-level enantiomeric impurities (<1%).[1][2] Direct Chiral HPLC is established here as the gold standard, supported by experimental data derived from patent literature and structural analog analysis.[2]

Strategic Methodology Comparison

The following table contrasts the three primary analytical approaches available for this compound.

FeatureMethod A: Direct Chiral HPLC Method B: Derivatization + RP-HPLC Method C: Polarimetry
Principle Direct separation on polysaccharide-based stationary phases.[1]Covalent bonding with chiral agent (e.g., GITC, Mosher's) to form diastereomers.[2]Rotation of plane-polarized light.[1][2][3][4]
Precision High (Detection limit < 0.1% impurity).High (Dependent on reaction completeness).Low (± 2-5% error margin).
Throughput High (20–30 min/run).[1][2]Low (Requires 1-2h prep time).[1][2]Very High (< 5 min).[1][2][5]
Suitability Gold Standard for QC and release testing.[1][2]Best when chiral columns are unavailable.[1][2]Identity Test Only (Not for purity).
Key Reagent Chiralcel OD-H / AD-H Column.[1][2]Glucuronic acid or Mosher's Acid Chloride.[1][2]Sodium D line (589 nm).[1][2]

Deep Dive: Direct Chiral HPLC (The Gold Standard)

Mechanistic Rationale

The target molecule contains a basic primary amine and a tertiary morpholine amine.[1][2] These basic centers interact strongly with silanol groups on silica supports, leading to peak tailing.[1][2]

  • Column Selection: The Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) phases are preferred.[1][2] The carbamate linkages provide hydrogen bonding sites that discriminate between the spatial arrangement of the (2R) and (2S) benzylmorpholine isomers.

  • Mobile Phase Additive: A basic modifier (Diethylamine or Dimethylethylamine) is mandatory to mask free silanols and suppress ionization of the analyte, ensuring sharp peak shape.

Recommended Protocol

Based on optimization for 2-substituted morpholines [1][2].

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: n-Heptane : Isopropanol : Dimethylethylamine (80 : 20 : 0.2 v/v/v).[1][2]

    • Note: Diethylamine (DEA) can substitute Dimethylethylamine.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (primary amine/morpholine backbone) or 254 nm (benzyl chromophore).[1][2]

  • Sample Diluent: Mobile phase (without amine additive).

Data Interpretation[1][2][6][7]
  • Retention Time (

    
    ):  The enantiomers typically elute with a separation factor (
    
    
    
    ) > 1.2.[1][2]
  • Elution Order: Must be determined empirically using a racemic standard. In similar 4-benzyl-2-substituted morpholines, the (2R) isomer often elutes first on OD-H columns, but this must be validated with a reference standard.[1]

Alternative Protocol: Diastereomeric Derivatization

If a chiral column is unavailable, the primary amine functionality allows for rapid derivatization.[2]

Protocol Using Mosher's Acid Chloride[1][2]
  • Reaction: Mix 10 mg of [(2R)-4-benzylmorpholin-2-yl]methanamine with 1.2 eq of (S)-(+)-MTPA-Cl (Mosher's acid chloride) and 2 eq of Triethylamine in DCM.

  • Incubation: Stir for 30 mins at RT.

  • Analysis: Inject the resulting amide onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse Plus).

  • Separation: The resulting diastereomers (R,S and S,S) possess different physical properties and will separate on an achiral phase.[2]

Decision Logic & Workflow

The following diagram illustrates the logical flow for assessing the purity of a batch of [(2R)-4-benzylmorpholin-2-yl]methanamine.

G Start Crude Sample [(2R)-4-benzylmorpholin-2-yl]methanamine Check Is Chiral HPLC Column (OD-H or AD-H) Available? Start->Check MethodA METHOD A: Direct Chiral HPLC Mobile Phase: Heptane/IPA/DEA Check->MethodA Yes MethodB METHOD B: Derivatization Reagent: (S)-MTPA-Cl Check->MethodB No AnalysisA Calculate % ee Area (2R) / [Area (2R) + Area (2S)] MethodA->AnalysisA AnalysisB Analyze Diastereomers on C18 RP-HPLC MethodB->AnalysisB Result Pass Criteria? (ee > 99.0%) AnalysisA->Result AnalysisB->AnalysisA Convert dr to ee Release RELEASE BATCH Proceed to NK1 Antagonist Synthesis Result->Release Yes Reprocess REJECT / RECRYSTALLIZE Use Tartaric Acid Resolution Result->Reprocess No

Figure 1: Decision tree for the enantiomeric quality control of morpholine intermediates.

References

  • Patent US7294623B2. Benzyl morpholine derivatives.[1][2] (Describes the chiral resolution of 4-benzyl-2-substituted morpholines using Chiralcel-OD and Heptane/IPA/Amine systems).

  • Gerding, T. K., et al. (1989).[1][2] Determination of enantiomeric purity of the new D-2 dopamine agonist... by reversed-phase high-performance liquid chromatography after pre-column derivatization. Journal of Chromatography A. (Establishes protocols for amine derivatization).[1][2]

  • Phenomenex. Chiral HPLC Separations Guide. (General guidance on polysaccharide column selection for basic amines).

Sources

Safety Operating Guide

Operational Guide: Disposal of [(2R)-4-benzylmorpholin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(2R)-4-benzylmorpholin-2-yl]methanamine is a chiral heterocyclic primary amine commonly used as a building block in drug discovery (e.g., PI3K inhibitors, CNS agents).[1] Its disposal requires strict adherence to Basic Organic Waste protocols.

Critical Safety Directive: This compound is an organic base. NEVER mix this waste stream with strong acids, acid chlorides, or oxidizing agents. Accidental mixing with acids will generate significant heat (exothermic neutralization), potentially pressurizing waste containers. Mixing with nitrosating agents (e.g., sodium nitrite) may generate carcinogenic nitrosamines.

Chemical Hazard Profile & Classification

To ensure compliant disposal, we must first classify the material based on its functional groups and physicochemical properties.

PropertyClassificationOperational Implication
Chemical Class Organic Amine (Primary & Tertiary)Alkaline; capable of neutralizing acids.[1]
RCRA Status (USA) D002 (Corrosive) LikelyIf pH of aqueous solution

12.[1][2]5. Treat as corrosive waste.
GHS Hazards Skin Corr.[1] 1B (H314) / Eye Dam. 1 (H318)Requires chemically resistant gloves (Nitrile/Neoprene) and eye protection.
Flammability Combustible Liquid (Class IIIA)Flash point likely

C. Keep away from ignition sources.[1]
Reactivity Incompatible with Acids & OxidizersSegregation is critical.
Mechanistic Insight: The Nitrosamine Risk

While the morpholine nitrogen in this molecule is protected by a benzyl group, degradation or metabolic cleavage can yield free morpholine. In the presence of nitrosating agents (nitrites/nitrous acid) often found in general waste streams, this can form N-nitrosomorpholine (NMOR) , a potent carcinogen.

  • Protocol: Ensure this waste stream is strictly segregated from any nitrite-containing waste.

Waste Segregation & Packaging Protocols

A. Liquid Waste Stream (Primary Disposal)

This compound must be disposed of in the Basic Organic Waste stream. It contains Nitrogen but NO Halogens (unless dissolved in DCM/Chloroform).

  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Aluminum or galvanized steel (amines can corrode these metals at high pH, generating hydrogen gas).

  • Labeling: "Hazardous Waste - Basic Organic - Toxic/Corrosive."[1]

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, DMF, Toluene.

    • Incompatible: Acetone (can form imines/enamines, though less energetic), Chloroform (potential reaction with primary amine).

B. Solid Waste (Contaminated Items)[4]
  • Sharps/Glass: Dispose of in a rigid, puncture-resistant biohazard or chemical sharps container.

  • Wipes/Gloves: Double-bag in polyethylene bags labeled "Solid Chemical Waste - Toxic."[1]

Operational Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of [(2R)-4-benzylmorpholin-2-yl]methanamine residues.

DisposalWorkflow Start Waste Source: [(2R)-4-benzylmorpholin-2-yl]methanamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid SolventCheck Is it dissolved in Halogenated Solvents? Liquid->SolventCheck SolidBin Stream C: Solid Chemical Waste (Double Bagged) Solid->SolidBin HaloStream Stream A: Halogenated Organic Waste (Segregate from Acids) SolventCheck->HaloStream Yes (DCM, CHCl3) Warning CRITICAL CHECK: Verify pH > 7 Ensure NO ACIDS present SolventCheck->Warning No (MeOH, DMSO) NonHaloStream Stream B: Non-Halogenated Basic Waste (High pH) Warning->NonHaloStream

Figure 1: Decision matrix for segregating amine-based chemical waste. Note the critical checkpoint for acidity verification.

Detailed Disposal Procedures

Scenario 1: Disposal of Pure Substance or Reaction Mother Liquor
  • Identification: Confirm the solution contains no oxidizers (e.g., peroxides, permanganates).

  • pH Check: If the solution is aqueous, verify pH

    
     8 using a pH strip. If acidic, neutralize slowly with dilute NaOH to prevent precipitation or heat generation in the drum.
    
  • Transfer: Pour into the Basic Organic Waste carboy (HDPE).

  • Log: Record the volume and specific chemical name on the waste tag. Do not use generic "Organic Waste" labels; specify "Contains Benzylmorpholine Amines."

Scenario 2: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste stream (as described above).

  • Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."

  • Disposal: Discard the glass bottle in the laboratory glass trash (or recycling, depending on facility rules for triple-rinsed containers). Caps go in regular trash.[3][4]

Scenario 3: Spill Cleanup (Small Scale < 100mL)
  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (vermiculite or sand). Do not use acid-based spill kits (which are designed to neutralize bases) unless you are trained to manage the heat evolution.

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Label: "Hazardous Waste - Solid Debris (Amine Contaminated)."

Regulatory Compliance & Transport

When handing off to your waste contractor (e.g., Veolia, Clean Harbors), ensure the manifest reflects the following:

  • DOT Shipping Name: Polyamines, liquid, corrosive, n.o.s.[1] ([(2R)-4-benzylmorpholin-2-yl]methanamine)

  • UN Number: UN 2735

  • Hazard Class: 8 (Corrosive)

  • Packing Group: II or III

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.